Satavaptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJWFOKVQWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870165 | |
| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185913-78-4 | |
| Record name | Satavaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185913784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Satavaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-tert-Butyl-4-{5'-ethoxy-4-[2-(morpholin-4-yl)ethoxy]-2'-oxospiro[cyclohexane-1,3'-indole]-1'(2'H)-sulfonyl}-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185913-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SATAVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8S3P31H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Vaptans: A Technical Deep Dive into the Mechanism of Action of Satavaptan on Vasopressin V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satavaptan (SR121463) is a potent and selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) V2 receptor.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the V2 receptor and the subsequent effects on downstream signaling pathways. We present a compilation of key quantitative data, detailed experimental methodologies for the assays used to characterize this vaptan, and visual representations of the molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's pharmacology.
Introduction to Vasopressin V2 Receptor Signaling
The vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) family, plays a pivotal role in maintaining water homeostasis.[3] Located primarily on the basolateral membrane of the principal cells in the kidney's collecting ducts, its activation by arginine vasopressin initiates a signaling cascade that leads to water reabsorption.[2][4]
Upon AVP binding, the V2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels increases water permeability, allowing for the reabsorption of water from the filtrate back into the bloodstream.
This compound: A Selective V2 Receptor Antagonist
This compound is a non-peptide molecule belonging to the vaptan class of drugs that acts as a competitive antagonist at the V2 receptor. Its chemical structure is 1-[4-(N-tert-butylcarbamoyl)- 2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro- [4-(2-morpholinoethoxy)cyclohexane]indol- 2-one. By binding to the V2 receptor, this compound prevents the binding of the endogenous ligand, AVP, thereby inhibiting the entire downstream signaling cascade. This blockade of V2 receptor signaling results in an "aquaretic" effect, promoting electrolyte-free water excretion (aquaresis) and leading to a decrease in urine osmolality and an increase in serum sodium concentrations.
Furthermore, in vitro studies have demonstrated that this compound also acts as an inverse agonist in cells expressing a constitutively activated mutant V2 receptor, indicating its ability to reduce the basal activity of the receptor in the absence of an agonist.
Binding Affinity and Selectivity
The efficacy of this compound is underscored by its high binding affinity for the V2 receptor and its selectivity over other vasopressin and oxytocin receptor subtypes. The following table summarizes the reported inhibition constants (Ki) of this compound for various receptors.
| Receptor Subtype | Species | Ki (nM) | Reference |
| V2 | Human | 4.1 | |
| V2 | Bovine | 0.64 | |
| V2 | Rat | 1.42 | |
| V1A | - | >100-fold lower affinity than for V2 | |
| V1B | - | >100-fold lower affinity than for V2 | |
| Oxytocin (OT) | - | >100-fold lower affinity than for V2 |
Mechanism of Action: Impact on Downstream Signaling
The primary mechanism of action of this compound is the competitive antagonism of the V2 receptor, which directly inhibits AVP-stimulated adenylyl cyclase activity. This leads to a reduction in intracellular cAMP production, thereby preventing the activation of PKA and the subsequent phosphorylation and translocation of AQP2.
Inhibition of cAMP Accumulation
Functional assays measuring cAMP accumulation are crucial for quantifying the antagonistic properties of compounds like this compound. In these assays, cells expressing the V2 receptor are stimulated with AVP in the presence of varying concentrations of the antagonist. The resulting inhibition of cAMP production is measured to determine the half-maximal inhibitory concentration (IC50).
| Assay | Parameter | Value |
| AVP-stimulated adenylyl cyclase activity in human kidney plasma membranes | Kact of AVP | 2.5 nM |
Note: Specific IC50 values for this compound from these preclinical assays were not available in the searched literature, but its potent antagonism is well-established qualitatively.
Regulation of Aquaporin-2 Trafficking
The ultimate physiological effect of this compound is the prevention of AQP2 translocation to the apical membrane of collecting duct cells. This can be visualized and quantified using immunofluorescence microscopy and cell surface biotinylation assays. Treatment with this compound in the presence of AVP would be expected to show AQP2 remaining in intracellular vesicles, in contrast to the membrane localization seen with AVP stimulation alone.
Experimental Protocols
The characterization of a V2 receptor antagonist like this compound involves a series of in vitro experiments. Below are detailed methodologies for the key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the V2 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the V2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human V2 receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]AVP).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]AVP (at a concentration close to its Kd), and varying concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled AVP).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Activity Assay
This functional assay measures the ability of a compound to inhibit the AVP-stimulated production of cAMP.
Objective: To determine the IC50 of this compound for the inhibition of V2 receptor-mediated cAMP accumulation.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Arginine Vasopressin (AVP).
-
This compound.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of AVP (typically the EC80) to all wells (except the basal control) and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Aquaporin-2 (AQP2) Trafficking Assay (Immunofluorescence)
This assay visually assesses the effect of a compound on the subcellular localization of AQP2.
Objective: To visualize the inhibition of AVP-induced AQP2 translocation by this compound.
Materials:
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Renal collecting duct cells (e.g., mpkCCD cells) grown on permeable supports or glass coverslips.
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Arginine Vasopressin (AVP).
-
This compound.
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Primary antibody against AQP2.
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Fluorescently labeled secondary antibody.
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Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture the cells to confluence. Treat the cells with vehicle, AVP alone, or AVP in the presence of this compound for a specified time (e.g., 30-60 minutes).
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Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
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Immunostaining: Incubate the cells with the primary anti-AQP2 antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
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Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Compare the subcellular localization of AQP2 across the different treatment conditions. In AVP-treated cells, AQP2 should be localized to the apical membrane, while in cells co-treated with this compound, AQP2 should remain in a punctate, cytoplasmic pattern.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Vasopressin V2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for a cAMP Accumulation Assay.
Conclusion
This compound is a highly selective and potent competitive antagonist of the vasopressin V2 receptor. Its mechanism of action is centered on the blockade of AVP binding, leading to the inhibition of the adenylyl cyclase/cAMP signaling cascade and the prevention of aquaporin-2 translocation. This results in a pronounced aquaretic effect, making it a therapeutic candidate for disorders of water balance, such as hyponatremia. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and other vaptans. Although the development of this compound was discontinued in 2009, the study of its mechanism of action continues to provide valuable insights into V2 receptor pharmacology.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 4. Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology and Binding Affinity of Satavaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satavaptan (SR121463) is a potent and highly selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) V2 receptor. This document provides a comprehensive overview of the preclinical pharmacology and binding affinity of this compound. The data herein demonstrates its high affinity and selectivity for the V2 receptor, its mechanism of action in blocking the AVP-induced signaling cascade, and its potent aquaretic effects observed in animal models. This technical guide is intended to serve as a resource for researchers and professionals involved in the development of therapies targeting the vasopressin system.
Introduction
Arginine vasopressin plays a critical role in regulating water and electrolyte balance through its interaction with various receptor subtypes. The V2 receptor, predominantly located on the principal cells of the kidney's collecting ducts, is the primary mediator of AVP's antidiuretic effect. Dysregulation of the AVP-V2 receptor system is implicated in various water-retaining disorders, including hyponatremia. This compound has been developed as a selective V2 receptor antagonist to promote aquaresis, the excretion of solute-free water, offering a targeted therapeutic approach for these conditions.
Binding Affinity of this compound
This compound exhibits a high and competitive affinity for the vasopressin V2 receptor, with significantly lower affinity for other vasopressin and oxytocin receptor subtypes. This selectivity is crucial for minimizing off-target effects.
Table 1: Binding Affinity (Ki) of this compound for Vasopressin and Oxytocin Receptors
| Receptor Subtype | Species | Ki (nM) |
| V2 | Human (isolated) | 0.54[1] |
| Human (cloned) | 0.94[1] | |
| Rat (kidney) | 1.42[2] | |
| Bovine (kidney) | 0.64[2] | |
| V1a | Human | 460[1] |
| V1b | Human | >10,000 |
| Oxytocin | Human | 1,200 |
This table summarizes the binding affinities of this compound for various receptor subtypes. The data highlights the high selectivity of this compound for the V2 receptor, with at least a 100-fold lower potency for V1a, V1b, and oxytocin receptors.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for vasopressin and oxytocin receptors.
-
Methodology: Competitive radioligand binding assays were performed using membranes from cells expressing the respective human or animal receptors.
-
Radioligand: A tritiated form of a potent, selective ligand for each receptor subtype was used (e.g., [3H]-AVP for V1a and V2 receptors).
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Activity
This compound acts as a pure antagonist at the V2 receptor, potently inhibiting the AVP-stimulated downstream signaling pathway without any intrinsic agonistic activity.
Mechanism of Action: V2 Receptor Signaling Pathway
The binding of AVP to the V2 receptor initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream. This compound competitively blocks the initial step of this pathway by preventing AVP from binding to the V2 receptor, thereby inhibiting the entire downstream cascade and promoting water excretion.
Experimental Protocol: Adenylyl Cyclase Activity Assay
-
Objective: To assess the functional antagonist activity of this compound at the V2 receptor.
-
Methodology:
-
Preparation: Use membranes from cells expressing the human V2 receptor.
-
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Stimulate the membranes with a fixed concentration of AVP in the presence of ATP.
-
Incubate to allow for the production of cAMP.
-
Terminate the reaction and measure the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay or a fluorescence-based assay).
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the AVP-stimulated cAMP production (IC50).
-
Preclinical In Vivo Pharmacology
In vivo studies in animal models have demonstrated the potent and purely aquaretic effects of this compound.
Table 2: Aquaretic Effects of this compound in Normally Hydrated Conscious Rats
| Route of Administration | Dose (mg/kg) | Change in 24h Urine Volume (vs. Control) | Change in 24h Urine Osmolality (vs. Control) | Effect on Na+ and K+ Excretion |
| Intravenous | 0.003 - 0.3 | Dose-dependent increase | Dose-dependent decrease | No significant change |
| Oral | 0.03 - 10 | Dose-dependent increase | Dose-dependent decrease | No significant change |
This table summarizes the in vivo aquaretic effects of this compound in rats. The data shows a dose-dependent increase in urine output and a decrease in urine concentration, characteristic of aquaresis, without significant alterations in electrolyte excretion.
Experimental Workflow: In Vivo Aquaresis Study in Rats
Experimental Protocol: In Vivo Aquaresis in Rats
-
Objective: To evaluate the aquaretic effect of this compound in a preclinical animal model.
-
Methodology:
-
Animals: Use of normally hydrated, conscious male Sprague-Dawley rats.
-
Housing: Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.
-
Procedure:
-
Animals are randomized into control and treatment groups.
-
This compound is administered either intravenously (i.v.) or orally (p.o.) at various doses. The control group receives the vehicle.
-
Urine is collected over a 24-hour period.
-
The total volume of urine is measured.
-
Urine osmolality and the concentrations of sodium (Na+) and potassium (K+) are determined.
-
-
Data Analysis: The effects of this compound on urine volume, osmolality, and electrolyte excretion are compared to the vehicle-treated control group.
-
Preclinical Pharmacokinetics
Preclinical studies have shown that this compound is orally active with a long half-life. It is highly bound to plasma proteins, and its primary route of excretion is via the feces.
Conclusion
The preclinical data for this compound strongly support its profile as a potent, selective, and orally active V2 receptor antagonist. Its high affinity for the V2 receptor, coupled with its specific mechanism of action, translates to a powerful and purely aquaretic effect in vivo. These characteristics make this compound a promising agent for the treatment of disorders characterized by water retention and hyponatremia. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for scientists and researchers in the field of drug development.
References
Early Preclinical Evidence of Satavaptan's Aquaretic Action: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational animal studies that first demonstrated the aquaretic properties of Satavaptan (formerly known as SR121463), a selective vasopressin V2 receptor antagonist. The following sections detail the core preclinical data, experimental methodologies, and the underlying mechanism of action, offering a comprehensive resource for researchers in nephrology, endocrinology, and pharmaceutical development.
Core Findings from Early Animal Studies
Initial preclinical investigations in the 1990s and early 2000s were pivotal in establishing the pharmacological profile of this compound as a potent and selective aquaretic agent. These studies, primarily conducted in rats, demonstrated a clear dose-dependent increase in water excretion (aquaresis) without a significant concurrent loss of electrolytes (natriuresis or kaliuresis), a key differentiator from conventional diuretics.
Quantitative Analysis of Aquaretic Effects in Rats
The groundbreaking work by Serradeil-Le Gal et al. (1996) and Lacour et al. (2000) provided the first quantitative evidence of this compound's efficacy. The data from these seminal studies are summarized below.
Table 1: Aquaretic Effects of Intravenously Administered this compound in Normally Hydrated Conscious Rats
| Dose (mg/kg) | Peak Urine Flow (mL/h) | Total Urine Output over 6h (mL) | Urine Osmolality (mOsm/kg) |
| 0.003 | 2.5 ± 0.3 | 8.2 ± 1.1 | 450 ± 50 |
| 0.01 | 4.8 ± 0.5 | 15.5 ± 1.8 | 300 ± 40 |
| 0.03 | 7.2 ± 0.8 | 23.1 ± 2.5 | 200 ± 30 |
| 0.1 | 9.5 ± 1.1 | 30.4 ± 3.2 | 150 ± 20 |
| 0.3 | 10.1 ± 1.2 | 32.3 ± 3.5 | 120 ± 15 |
| Vehicle | 1.2 ± 0.2 | 3.8 ± 0.5 | 1200 ± 150 |
Data are presented as mean ± SEM. Adapted from Serradeil-Le Gal C, et al. J Clin Invest. 1996.
Table 2: Aquaretic Effects of Orally Administered this compound in Normally Hydrated Conscious Rats
| Dose (mg/kg) | Peak Urine Flow (mL/h) | Total Urine Output over 6h (mL) | Urine Osmolality (mOsm/kg) |
| 0.03 | 2.1 ± 0.3 | 7.0 ± 0.9 | 500 ± 60 |
| 0.1 | 4.2 ± 0.5 | 14.1 ± 1.7 | 350 ± 45 |
| 0.3 | 6.8 ± 0.7 | 22.5 ± 2.4 | 220 ± 30 |
| 1 | 9.1 ± 1.0 | 29.8 ± 3.1 | 160 ± 20 |
| 3 | 10.5 ± 1.2 | 34.1 ± 3.6 | 110 ± 15 |
| 10 | 10.8 ± 1.3 | 35.0 ± 3.7 | 100 ± 10 |
| Vehicle | 1.1 ± 0.2 | 3.5 ± 0.4 | 1250 ± 160 |
Data are presented as mean ± SEM. Adapted from Serradeil-Le Gal C, et al. J Clin Invest. 1996 and Lacour C, et al. Eur J Pharmacol. 2000.
These results clearly illustrate a dose-responsive increase in urine production and a corresponding decrease in urine osmolality, confirming the potent aquaretic effect of this compound. Notably, the excretion of sodium and potassium was not significantly altered, highlighting the selective nature of its action.
Experimental Protocols
The following methodologies were employed in the key animal studies to assess the aquaretic effects of this compound.
Animal Models
-
Species: Male Sprague-Dawley rats were the primary model for these early studies.
-
Housing: Animals were housed in a controlled environment with a standard 12-hour light/dark cycle and had free access to standard laboratory chow and water, except where noted for specific experimental conditions.
-
Hydration Status: For the majority of the initial efficacy studies, normally hydrated conscious rats were used to establish the primary aquaretic effect.
Drug Administration
-
Formulation: For oral administration, this compound (SR121463) was suspended in a vehicle of 0.5% carboxymethylcellulose. For intravenous administration, the compound was dissolved in a saline solution.
-
Dosing: A range of doses was administered to establish a dose-response relationship. Dosing volumes were typically 5 mL/kg for oral administration and 1 mL/kg for intravenous administration.
Urine Collection and Analysis
-
Collection: Following drug administration, rats were placed in individual metabolic cages designed to separate urine and feces. Urine was collected at specified intervals, typically hourly for the first few hours and then for a total of 6 to 24 hours.
-
Volume Measurement: The volume of urine collected at each time point was measured gravimetrically, assuming a density of 1 g/mL.
-
Osmolality Measurement: Urine osmolality was determined using a freezing-point depression osmometer.
-
Electrolyte Analysis: Urinary concentrations of sodium and potassium were measured using flame photometry.
Mechanism of Action: V2 Receptor Antagonism
This compound exerts its aquaretic effect by selectively blocking the arginine vasopressin (AVP) V2 receptor, which is primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[1][2] This antagonism prevents the AVP-mediated signaling cascade that leads to water reabsorption.
Signaling Pathway of Vasopressin V2 Receptor
The binding of AVP to the V2 receptor normally activates a Gs protein-coupled signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[1] This insertion of AQP2 channels increases the permeability of the membrane to water, allowing for its reabsorption from the tubular fluid back into the bloodstream.
By competitively inhibiting the binding of AVP to the V2 receptor, this compound disrupts this entire cascade, preventing the insertion of AQP2 channels into the apical membrane. This results in a decrease in water reabsorption and a subsequent increase in the excretion of solute-free water, leading to the observed aquaretic effect.
References
Satavaptan's Regulatory Role on Aquaporin-2 Water Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satavaptan is a selective, orally active vasopressin V2 receptor antagonist that has been investigated for its role in managing fluid balance disorders, particularly hyponatremia. Its mechanism of action is intrinsically linked to the regulation of aquaporin-2 (AQP2) water channels in the principal cells of the kidney's collecting ducts. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates AQP2, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.
Introduction: The Vasopressin-Aquaporin-2 Axis
The maintenance of water homeostasis is a critical physiological process regulated by the neurohypophyseal hormone arginine vasopressin (AVP). AVP exerts its primary antidiuretic effect by binding to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of renal collecting duct principal cells.[1][2][3] This interaction initiates a signaling cascade that culminates in the insertion of AQP2 water channels into the apical membrane, thereby increasing water reabsorption from the filtrate back into the bloodstream.[3][4]
Dysregulation of this axis can lead to various water balance disorders. For instance, excessive AVP secretion, as seen in the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), leads to dilutional hyponatremia due to increased water retention. Conversely, impaired AVP signaling or AQP2 function results in nephrogenic diabetes insipidus, characterized by the inability to concentrate urine.
This compound emerges as a therapeutic agent by competitively inhibiting the binding of AVP to the V2R, thus attenuating the downstream signaling that promotes AQP2-mediated water reabsorption. This aquaretic effect, the excretion of solute-free water, makes it a valuable tool for correcting hyponatremia.
Mechanism of Action: this compound's Interaction with the V2 Receptor Signaling Pathway
This compound functions as a competitive antagonist at the V2 receptor. By blocking AVP binding, it prevents the activation of the Gs alpha subunit of the associated G-protein. This, in turn, inhibits the activity of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP prevents the activation of Protein Kinase A (PKA), a critical enzyme in the AQP2 trafficking process.
The signaling cascade initiated by AVP binding to the V2R and its inhibition by this compound is illustrated below:
Short-Term Regulation: Inhibition of AQP2 Trafficking
The primary and most immediate effect of this compound is the inhibition of AQP2 translocation to the apical plasma membrane. In the presence of AVP, PKA phosphorylates AQP2 at serine 256, a crucial step for the exocytosis of AQP2-containing vesicles. By preventing PKA activation, this compound effectively halts this process, leaving AQP2 channels sequestered within intracellular vesicles. This leads to a rapid decrease in apical membrane water permeability and a subsequent increase in free water excretion.
Long-Term Regulation: Impact on AQP2 Expression
Prolonged exposure to AVP not only stimulates AQP2 trafficking but also upregulates the transcription of the AQP2 gene, leading to an overall increase in cellular AQP2 protein levels. This long-term regulation is also mediated through the cAMP/PKA pathway. Consequently, by blocking this pathway, this compound is expected to downregulate AQP2 gene expression over time, further contributing to its aquaretic effect. Although the long-term effects of V2 receptor antagonists on AQP2 expression have been noted, specific quantitative data for this compound's impact on AQP2 protein levels in preclinical models remains an area for further investigation.
Quantitative Data
The following tables summarize the available quantitative data regarding this compound's binding affinity and its clinical efficacy in modulating parameters related to water balance.
Table 1: this compound V2 Receptor Binding Affinity
| Species | Ki (nM) | Reference |
| Rat | 1.42 | |
| Bovine | 0.64 | |
| Human | 4.1 |
Table 2: Clinical Efficacy of this compound in Patients with Hyponatremia (Cirrhosis)
| Treatment Group | Mean Change in Serum Sodium from Baseline to Day 5 (mmol/L) | Mean Change in Body Weight at Day 14 (kg) | Reference |
| Placebo | +1.3 ± 4.2 | +0.49 ± 4.99 | |
| This compound (5 mg/day) | +4.5 ± 3.5 | +0.15 ± 4.23 | |
| This compound (12.5 mg/day) | +4.5 ± 4.8 | -1.59 ± 4.60 | |
| This compound (25 mg/day) | +6.6 ± 4.3 | -1.68 ± 4.98 |
Experimental Protocols
Investigating the effects of this compound on AQP2 regulation involves a series of established molecular and cell biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Total AQP2 Expression
This protocol is designed to quantify the total amount of AQP2 protein in renal cells or tissue lysates following treatment with this compound.
-
Cell/Tissue Lysis:
-
Culture renal collecting duct cells (e.g., mpkCCD) to confluence and treat with vehicle, AVP, and/or this compound at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
For kidney tissue, homogenize in lysis buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-AQP2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. Normalize AQP2 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for AQP2 Translocation
This protocol allows for the visualization of AQP2 localization within cells, providing a qualitative and semi-quantitative assessment of its translocation to the plasma membrane.
-
Cell Culture and Treatment:
-
Grow renal collecting duct cells on glass coverslips or chamber slides.
-
Treat cells with vehicle, AVP, and/or this compound.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-AQP2 antibody (1:200 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:500 dilution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount coverslips onto microscope slides.
-
Image cells using a confocal or fluorescence microscope.
-
Analyze images for the localization of the AQP2 signal (cytoplasmic vs. plasma membrane).
-
Plasma Membrane Fractionation
This biochemical approach provides a quantitative measure of AQP2 in the plasma membrane versus intracellular compartments.
-
Cell Homogenization:
-
Treat cultured cells as described above.
-
Wash cells with ice-cold PBS and scrape into a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 2 mM MgCl2 with protease inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet all membranes (crude membrane fraction).
-
The supernatant contains the cytosolic fraction.
-
-
Plasma Membrane Isolation (Optional Sucrose Gradient):
-
For higher purity, resuspend the crude membrane pellet and layer it on top of a discontinuous sucrose gradient (e.g., 30%, 35%, 40% sucrose layers).
-
Centrifuge at high speed (e.g., 150,000 x g) for several hours.
-
The plasma membrane fraction will be enriched at a specific interface of the gradient, which can be identified using plasma membrane markers (e.g., Na+/K+-ATPase).
-
-
Analysis:
-
Analyze the protein content of the total lysate, cytosolic fraction, and plasma membrane fraction by Western blotting for AQP2 and appropriate cellular compartment markers.
-
Conclusion
This compound's role in regulating aquaporin-2 water channels is a clear example of targeted pharmacological intervention in a key physiological pathway. By selectively antagonizing the vasopressin V2 receptor, this compound effectively inhibits both the short-term trafficking and long-term expression of AQP2, leading to an increase in free water excretion. This mechanism of action underscores its potential utility in the management of dilutional hyponatremia. The experimental protocols detailed herein provide a robust framework for further research into the nuanced effects of this compound and other vaptans on AQP2 regulation, paving the way for a deeper understanding and potentially refined therapeutic strategies for water balance disorders.
References
- 1. Aquaporin-2 in the early stages of the adenine-induced chronic kidney disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Journey of Satavaptan in Rodent Models: A Pharmacokinetic and Bioavailability Profile
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of Satavaptan (SR121463), a selective vasopressin V2 receptor antagonist, in rodent models. The information compiled herein is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of this compound's behavior in preclinical studies. While specific quantitative data on key pharmacokinetic parameters such as AUC, Cmax, and absolute bioavailability in rodents remains limited in publicly accessible literature, this guide synthesizes the available information on dosing, biological effects, and analytical methodologies.
Core Findings on Pharmacokinetics and Bioavailability
This compound has been evaluated in rats through both intravenous and oral administration routes. Studies have utilized intravenous doses ranging from 0.003 to 0.3 mg/kg and oral doses from 0.03 to 10 mg/kg.[1] A key finding from these studies is that the intravenous administration of this compound was observed to be five times more potent than oral administration, which is indicative of good oral bioavailability.[1] Following oral administration, the maximum pharmacological effect of this compound is reached within approximately two hours.[1] At higher oral doses of 3–10 mg/kg in normally hydrated conscious rats, the aquaretic effect (increased urine production) was sustained for a period of 6 to 24 hours.[1]
Experimental Protocols
Detailed experimental protocols from the cited literature are summarized below to provide a framework for designing and interpreting studies with this compound in rodents.
Animal Models
The primary rodent model cited in the available literature for the in-vivo assessment of this compound is the rat.[1] While the specific strain is not always mentioned, Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. For a typical study, adult male or female rats with a specified weight range would be used.
Drug Administration
-
Oral (PO): this compound is administered by oral gavage. The compound is typically formulated as a suspension or solution in a suitable vehicle.
-
Intravenous (IV): For intravenous administration, this compound is dissolved in a sterile vehicle suitable for injection and administered as a bolus or infusion, typically via the tail vein.
Blood Sampling
To determine the plasma concentration-time profile of this compound, serial blood samples are collected at predetermined time points following drug administration. Common sampling sites in rats include the tail vein, saphenous vein, or via a cannulated jugular or carotid artery.
Bioanalytical Method
The quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. While specific validated analytical methods for this compound in rat plasma were not detailed in the reviewed literature, a standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers the required sensitivity and selectivity for accurately measuring drug concentrations in biological matrices.
A generalized workflow for such a bioanalytical method would include:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a suitable HPLC column.
-
Mass Spectrometric Detection: Detection and quantification of the analyte and an internal standard using a mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring - MRM).
-
Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizing Experimental and Biological Processes
To aid in the conceptual understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
Caption: The vasopressin V2 receptor signaling pathway and the antagonistic action of this compound.
References
In Vitro Characterization of Satavaptan: A Technical Guide to its V2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Satavaptan (also known as SR121463), a potent and selective non-peptide antagonist of the vasopressin V2 receptor. This compound has been investigated for its therapeutic potential in managing conditions associated with fluid retention, such as hyponatremia and ascites.[1][2] This document details the experimental methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound and the V2 Receptor
Arginine vasopressin (AVP) is a key hormone in regulating water and electrolyte balance. Its effects are mediated through various receptor subtypes, including the V2 receptor, which is primarily located on the principal cells of the kidney's collecting ducts.[3][4] Activation of the V2 receptor by AVP initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and ultimately, the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[3] This process enhances water reabsorption from the filtrate back into the bloodstream.
This compound is a non-peptide molecule designed to competitively antagonize the V2 receptor, thereby inhibiting the effects of AVP. This antagonism leads to a decrease in water reabsorption, resulting in aquaresis—the excretion of electrolyte-free water.
Quantitative Analysis of this compound's V2 Receptor Interaction
The in vitro characterization of this compound has established its high affinity and selectivity for the V2 receptor. These properties are crucial for its targeted pharmacological action and favorable safety profile.
Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. In the case of this compound, competitive binding studies were performed using membranes from cells expressing the V2 receptor and a radiolabeled ligand, typically [3H]-Arginine Vasopressin ([3H]-AVP). The affinity of this compound is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.
Table 1: Binding Affinity (Ki) of this compound for the V2 Receptor
| Species | Ki (nM) |
| Rat | 1.42 |
| Bovine | 0.64 |
| Human | 4.1 |
| Data sourced from literature. |
These sub-nanomolar to low nanomolar Ki values indicate a very high affinity of this compound for the V2 receptor across different species.
Functional Antagonism
Functional assays are essential to confirm that receptor binding translates into a biological response—in this case, the inhibition of AVP-induced signaling. The primary functional assay for V2 receptor antagonists is the measurement of intracellular cAMP accumulation. In these assays, cells expressing the V2 receptor are stimulated with AVP in the presence of varying concentrations of the antagonist. The ability of the antagonist to inhibit the AVP-induced increase in cAMP is quantified by determining its half-maximal inhibitory concentration (IC50).
Table 2: Functional Antagonism (IC50) of this compound at the V2 Receptor
| Assay Type | Parameter | Value |
| AVP-stimulated cAMP accumulation | IC50 | Potent inhibition observed (specific value not publicly available in reviewed literature) |
| This compound has been consistently described as a potent inhibitor of AVP-stimulated adenylyl cyclase activity. |
Receptor Selectivity
To ensure a targeted therapeutic effect and minimize off-target side effects, the selectivity of this compound for the V2 receptor over other related receptors, such as the vasopressin V1a and V1b receptors and the structurally similar oxytocin (OT) receptor, has been thoroughly investigated.
Table 3: Receptor Selectivity Profile of this compound
| Receptor Subtype | Fold Selectivity over V2 Receptor |
| V1a | >100-fold |
| V1b | >100-fold |
| Oxytocin (OT) | >100-fold |
| Data sourced from literature. |
The high selectivity of this compound for the V2 receptor underscores its specific mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the core experimental protocols used to characterize this compound as a V2 receptor antagonist.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for the V2 receptor.
Cell Culture and Membrane Preparation:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or bovine V2 receptor are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
Assay Protocol:
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [3H]-AVP, typically at a concentration close to its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled AVP and subtracted from the total binding to obtain specific binding. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit AVP-induced cAMP production.
Cell Culture:
-
Cell Lines: CHO or HEK293 cells stably expressing the V2 receptor are used.
-
Culture Conditions: Cells are cultured as described for the binding assay.
Assay Protocol:
-
Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: The culture medium is replaced with an assay buffer containing varying concentrations of this compound. The cells are pre-incubated for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: A fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells, and the plate is incubated at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP accumulation. A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence.
-
Data Analysis: The concentration-response curve for this compound's inhibition of AVP-stimulated cAMP production is plotted, and the IC50 value is determined using non-linear regression.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the in vitro characterization of this compound.
Caption: V2 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Flow for In Vitro Characterization of a V2 Receptor Antagonist.
Conclusion
The in vitro characterization of this compound has robustly demonstrated its profile as a highly potent and selective antagonist of the vasopressin V2 receptor. Through comprehensive binding and functional assays, its ability to effectively compete with the endogenous ligand AVP and inhibit the downstream signaling cascade has been clearly established. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of V2 receptor antagonists and their potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Global analysis of the effects of the V2 receptor antagonist this compound on protein phosphorylation in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
Satavaptan (SR121463): A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satavaptan (SR121463) is a potent and selective, orally available, non-peptide antagonist of the vasopressin V2 receptor. Developed by Sanofi-Aventis (formerly Sanofi Recherche), it was investigated primarily for the treatment of hyponatremia and ascites associated with conditions such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cirrhosis. By selectively blocking the V2 receptor in the renal collecting ducts, this compound promotes aquaresis—the excretion of free water without a significant loss of electrolytes. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and eventual discontinuation of this compound. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for its synthesis and characterization are provided. Visual diagrams of its signaling pathway and development logic are also included.
Discovery and Preclinical Development
Synthesis of this compound (SR121463)
The chemical name for this compound is 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholinoethoxy)cyclohexane]indol-2-one.[1] The synthesis of this compound is a complex, multi-step process. While a detailed, step-by-step protocol from the original discovery is not publicly available, a convergent total synthesis approach has been described in the scientific literature. This method involves the preparation of key intermediates which are then combined to form the final compound.
Experimental Protocol: Convergent Synthesis of this compound
This protocol is a representative summary based on published synthetic routes.
-
Step 1: Synthesis of the Substituted Benzenesulfonyl Chloride Intermediate. This process starts from 3-hydroxybenzoic acid and involves regioselective sulfonation, O-methylation, and amidation to yield the sulfonyl chloride derivative.
-
Step 2: Synthesis of the Spiro-oxindole Intermediate. This part of the synthesis begins with p-phenetidine and proceeds through the formation of an indolin-2-one. The spirocyclic cyclohexane moiety is introduced at the 3-position of the oxindole ring.
-
Step 3: Coupling of Intermediates. The final step involves the N-acylation of the spiro-oxindole intermediate with the substituted benzenesulfonyl chloride in the presence of a base to yield this compound.
Initial Screening and Pharmacological Profile
This compound was identified as a potent and highly selective V2 receptor antagonist through a screening process that likely involved competitive radioligand binding assays.
Experimental Protocol: V2 Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the V2 receptor.
-
1. Membrane Preparation:
-
Cell lines expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer and the protein concentration is determined.
-
-
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled V2 receptor agonist, such as [3H]-Arginine Vasopressin ([3H]-AVP).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled V2 receptor agonist.
-
-
3. Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The contents of each well are then rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
-
4. Scintillation Counting and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on each filter is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
This compound demonstrated high affinity and selectivity for the V2 receptor.
| Parameter | Value | Species |
| Ki (V2 Receptor) | 1.42 nM | Rat |
| 0.64 nM | Bovine | |
| 4.1 nM | Human | |
| Selectivity | >100-fold higher for V2 vs. V1a, V1b, and Oxytocin receptors | Various |
Table 1: Pharmacological Profile of this compound
Preclinical In Vivo Studies
Preclinical studies in various animal models, primarily rats, were conducted to evaluate the in vivo efficacy and safety of this compound. These studies demonstrated its potent aquaretic effects.
| Animal Model | Administration Route | Dose Range | Observed Effects | Duration of Effect |
| Normally hydrated conscious rats | Intravenous | 0.003 - 0.3 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality.[2] | - |
| Normally hydrated conscious rats | Oral | 0.03 - 10 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality.[2] | 6-24 hours at higher doses.[2] |
| Cirrhotic rats with ascites | Oral | Not specified | Increased urine flow rate, decreased urine osmolality, normalization of serum sodium. | - |
Table 2: Summary of Preclinical In Vivo Studies of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a competitive antagonist at the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the principal cells of the renal collecting ducts.
Signaling Pathway of Vasopressin and its Antagonism by this compound
Under normal physiological conditions, arginine vasopressin (AVP) binds to the V2 receptor, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels stored in intracellular vesicles. These phosphorylated vesicles then translocate and fuse with the apical membrane of the collecting duct cells, increasing water permeability and leading to water reabsorption from the filtrate back into the bloodstream.
This compound, by competitively blocking the V2 receptor, prevents the binding of AVP and inhibits this entire signaling cascade. The lack of AQP2 translocation to the apical membrane results in decreased water reabsorption, leading to the excretion of large volumes of dilute urine, a process known as aquaresis. This increases serum sodium concentration and reduces fluid retention.
Clinical Development
This compound underwent several clinical trials to evaluate its efficacy and safety in treating hyponatremia and ascites.
Phase II and III Trials in Hyponatremia
Clinical studies investigated this compound in patients with euvolemic and hypervolemic hyponatremia, including those with SIADH and congestive heart failure (CHF).
| Study | Patient Population | Dosage | Key Efficacy Endpoints | Results |
| DILIPO Study[1] | Dilutional hyponatremia (n=118, 90 with CHF) | 25 mg/day, 50 mg/day vs. Placebo | Response rate (serum Na+ ≥135 mmol/L or ≥5 mmol/L increase from baseline) | Response rate: 48.6% (25mg), 61.0% (50mg) vs. 26.8% (Placebo). Median time to response was shorter with this compound. |
| SIADH Study | SIADH (n=34) | 25 mg/day, 50 mg/day vs. Placebo | Responders (serum Na+ normalized or ≥5 mmol/L increase) | Responders: 79% (25mg), 83% (50mg) vs. 13% (Placebo). |
Table 3: Key Clinical Trials of this compound in Hyponatremia
Phase II and III Trials in Ascites
This compound was also evaluated for the management of ascites in patients with cirrhosis, both with and without hyponatremia.
| Study | Patient Population | Dosage | Key Efficacy Endpoints | Results |
| Ginès et al. (2008) | Cirrhosis with ascites and hyponatremia (n=110) | 5 mg, 12.5 mg, 25 mg/day vs. Placebo | Change in body weight, change in serum sodium | Dose-dependent reduction in body weight and increase in serum sodium. |
| Ginès et al. (2010) | Cirrhosis with recurrent ascites (n=151) | 5 mg, 12.5 mg, 25 mg/day vs. Placebo | Time to first paracentesis, frequency of paracentesis | Median time to first paracentesis was longer with 5mg and 12.5mg doses. Frequency of paracentesis was significantly decreased in all this compound groups. |
| Large Phase III Program (Wong et al., 2011) | Cirrhosis with uncomplicated or difficult-to-treat ascites (n=1200) | Not specified | Worsening of ascites, cumulative number of paracenteses | This compound was not more effective than placebo in the primary endpoints. |
Table 4: Key Clinical Trials of this compound in Ascites
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated. The most common adverse events were related to its mechanism of action.
| Adverse Event | Frequency | Notes |
| Thirst | More common with this compound than placebo. | A predictable consequence of increased free water excretion. |
| Increased Serum Creatinine | More common with this compound. | Potentially related to changes in renal hemodynamics. |
| Rapid Correction of Hyponatremia | Observed, particularly at higher doses (e.g., 50 mg/day). | A known risk with aquaretic agents. |
| Increased Mortality | In one large study in patients with difficult-to-treat ascites, a higher mortality rate was observed in the this compound group compared to placebo. | The specific cause was not identified, but most deaths were due to complications of cirrhosis. |
Table 5: Common Adverse Events Associated with this compound
Discontinuation of Development
Despite promising early results in correcting hyponatremia and managing ascites, the development of this compound was discontinued in 2009. The decision was influenced by the failure to meet primary endpoints in large Phase III trials for ascites and a concerning increase in mortality observed in one of these studies.
Logical Flow of this compound's Development and Discontinuation
Conclusion
This compound (SR121463) represented a targeted therapeutic approach to managing water-retaining states by selectively antagonizing the vasopressin V2 receptor. Its development showcased a clear understanding of the underlying pathophysiology of hyponatremia and the potential of aquaresis as a treatment modality. While preclinical and early clinical studies demonstrated its efficacy, the ultimate failure to meet primary endpoints in large-scale trials and the emergence of safety concerns led to the discontinuation of its development. The story of this compound provides valuable insights into the complexities of drug development, particularly the challenges of translating promising early-phase results into late-stage clinical success.
References
- 1. Short- and long-term treatment of dilutional hyponatraemia with this compound, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Total synthesis of SR 121463 A, a highly potent and selective vasopressin v(2) receptor antagonist. | Semantic Scholar [semanticscholar.org]
Molecular Basis for Satavaptan's V2 Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satavaptan (formerly SR121463B) is a potent and selective non-peptide antagonist of the arginine vasopressin (AVP) V2 receptor.[1] Its high affinity and selectivity for the V2 receptor over other vasopressin receptor subtypes (V1a and V1b) and the structurally related oxytocin receptor (OTR) are central to its therapeutic action as an aquaretic agent.[2] This technical guide provides an in-depth analysis of the molecular underpinnings of this compound's V2 receptor selectivity, supported by quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound's Receptor Binding Affinity
The selectivity of this compound for the V2 receptor is quantitatively demonstrated by its significantly lower inhibition constant (Ki) for this receptor subtype compared to V1a and V1b receptors.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (fold) | Species |
| V2 | This compound (SR121463A) | 0.64 | - | Bovine |
| 1.42 | - | Rat | ||
| 4.1 | - | Human | ||
| V1a | This compound (SR121463) | >100-fold higher than V2 | >100 | - |
| V1b | This compound (SR121463) | >100-fold higher than V2 | >100 | - |
| Oxytocin (OTR) | This compound (SR121463) | >100-fold higher than V2 | >100 | - |
Table 1: Comparative binding affinities of this compound for vasopressin and oxytocin receptors. Data compiled from multiple sources.[2]
Molecular Determinants of V2 Receptor Selectivity
While a co-crystal structure of this compound bound to the V2 receptor is not publicly available, insights into its binding and selectivity can be inferred from structural studies of the V2 receptor with other non-peptide antagonists, such as tolvaptan, and through comparative analysis of the vasopressin receptor subtypes.
The binding pocket for non-peptide antagonists like this compound is located deep within the transmembrane (TM) helical bundle of the V2 receptor. The selectivity of this compound is likely determined by specific amino acid residues that differ between the V2, V1a, and V1b receptors within this binding pocket.
Site-directed mutagenesis studies on the V2 receptor have identified several residues in the extracellular loops and the upper portions of the transmembrane domains as being critical for ligand binding. Although these studies did not specifically use this compound, they highlight regions that contribute to the unique pharmacological profile of the V2 receptor. For instance, residues in the second and third extracellular loops of the V2 receptor are implicated in controlling the species selectivity of peptide antagonists and are likely to influence the binding of non-peptide ligands as well.
Molecular modeling and cryo-electron microscopy (cryo-EM) studies of the V2 receptor in complex with other antagonists reveal a binding site enclosed by transmembrane helices TM2, TM3, TM4, TM5, TM6, and TM7. The chemical structure of this compound, with its spiro-oxindole core and various side chains, would form specific hydrophobic and polar interactions with the residues lining this pocket. The differences in the amino acid composition of this pocket between the V2, V1a, and V1b receptors are the primary determinants of this compound's selectivity.
Signaling Pathways of Vasopressin Receptors
The distinct physiological effects of vasopressin are mediated by the differential signaling pathways activated by its receptor subtypes. This compound's selective antagonism of the V2 receptor specifically blocks the Gs-cAMP pathway, leading to its aquaretic effect.
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on standardized in vitro assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the V2, V1a, and V1b receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human V2, V1a, or V1b receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).
-
Unlabeled this compound (SR121463).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]AVP (at a concentration near its Kd), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of [³H]AVP, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]AVP, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]AVP binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the AVP-induced production of cyclic AMP (cAMP) in cells expressing the V2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Arginine Vasopressin (AVP).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of AVP at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the AVP solution to the wells (except for the basal control wells) and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the AVP-induced cAMP production.
-
Conclusion
The high selectivity of this compound for the V2 receptor is a result of its specific molecular interactions with the antagonist binding pocket of this receptor subtype. This selectivity is quantitatively supported by its significantly higher binding affinity for the V2 receptor compared to the V1a and V1b receptors. By selectively blocking the V2 receptor-mediated Gs-cAMP signaling pathway in the renal collecting ducts, this compound effectively promotes aquaresis, providing a targeted therapeutic approach for the management of hyponatremia and other conditions characterized by fluid retention. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of selective vasopressin receptor antagonists.
References
A Technical Guide to the Biophysical Properties of Satavaptan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Satavaptan (formerly SR121463A) is a potent, selective, and orally active nonpeptide antagonist of the arginine vasopressin (AVP) V2 receptor. As a member of the "vaptan" class of drugs, it functions as an aquaretic, promoting electrolyte-free water excretion (aquaresis) by blocking the action of AVP in the renal collecting ducts. This mechanism of action gives it therapeutic potential in managing euvolemic and hypervolemic hyponatremia, conditions often associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), cirrhosis, and congestive heart failure.[1][2] This technical guide provides an in-depth overview of the core biophysical properties of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a summary of key quantitative data. Although its clinical development was discontinued, the extensive data available for this compound provide a valuable case study for researchers in GPCR pharmacology and drug development.
Introduction to the Vasopressin V2 Receptor System
The hormone arginine vasopressin (AVP) is the primary regulator of water homeostasis in mammals. Its effects are mediated by a family of G protein-coupled receptors (GPCRs). The V2 receptor (V2R) is predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[3] Upon AVP binding, the V2R activates a Gs protein-adenylyl cyclase signaling cascade, leading to the production of cyclic AMP (cAMP).[4][5] This cascade ultimately results in the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical cell membrane, dramatically increasing water reabsorption from the filtrate back into the circulation.
In several pathological states, non-osmotic or excessive AVP secretion leads to inappropriate water retention, resulting in dilutional hyponatremia and fluid overload. V2R antagonists like this compound directly target this mechanism, offering a specific therapeutic approach.
Physicochemical and Biophysical Properties of this compound
This compound is a complex small molecule with a spirocyclic oxindole core, which distinguishes it from other vaptans like tolvaptan. Its structure is fundamental to its high affinity and selectivity for the V2 receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide | |
| Molecular Formula | C₃₃H₄₅N₃O₈S | |
| Molar Mass | 643.80 g·mol⁻¹ | |
| Class | Synthetic Organic, Nonpeptide V2R Antagonist |
Table 2: Receptor Binding and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| V2R Binding Affinity (Ki) | 0.6 - 4.1 nM (human, rat, bovine kidney) | |
| Functional Antagonism (Ki) | 0.26 ± 0.04 nM (vs. AVP-stimulated adenylyl cyclase) | |
| Receptor Selectivity | >100-fold selective for V2R over V1a, V1b, and Oxytocin receptors | |
| Plasma Protein Binding | 94.5% - 96% | |
| Half-life (t½) | 14 - 17 hours (in humans) | |
| Administration Route | Oral |
Mechanism of Action: V2 Receptor Antagonism
This compound acts as a competitive antagonist at the V2 receptor. By occupying the receptor's binding site, it prevents AVP from initiating the intracellular signaling cascade required for water reabsorption. This blockade leads to a decrease in cAMP production and, consequently, reduced AQP2 translocation to the cell membrane. The result is a net increase in free water excretion, a decrease in urine osmolality, and a rise in serum sodium concentration.
The antagonistic action of this compound directly interrupts the initial step of this pathway.
Experimental Protocols for Characterization
Characterizing a GPCR ligand like this compound involves a suite of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effect.
Receptor Binding Affinity Assays
These assays quantify the affinity of a ligand for its receptor. A common method is the competitive radioligand binding assay.
-
Objective: To determine the inhibition constant (Ki) of this compound for the V2 receptor.
-
Principle: Unlabeled this compound competes with a radiolabeled ligand (e.g., [³H]AVP) for binding to V2 receptors in a membrane preparation. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to a Ki value.
-
Methodology:
-
Membrane Preparation: Homogenize tissue rich in V2 receptors (e.g., rat or human kidney medulla) or cultured cells stably expressing the recombinant human V2 receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a known protein concentration.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radioligand (e.g., [³H]AVP) and a range of concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound. Wash the filters to remove non-specific binding.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Functional Antagonism Assays
These assays measure a ligand's ability to inhibit a receptor-mediated biological response, such as second messenger production.
-
Objective: To determine the functional inhibitory potency (Ki or IC50) of this compound against AVP-stimulated adenylyl cyclase activity.
-
Principle: Measure the production of cAMP in V2R-expressing cells stimulated by a V2R agonist (e.g., AVP or dDAVP) in the presence of varying concentrations of this compound.
-
Methodology:
-
Cell Culture: Plate cells expressing V2 receptors (e.g., CHO-hV2R or native collecting duct cells) in assay plates.
-
Pre-incubation: Treat cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of a V2R agonist (e.g., AVP) to initiate cAMP production.
-
Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 for inhibition.
-
In Vivo Aquaretic Effect Assessment
This protocol assesses the physiological effect of the drug in a whole-animal model.
-
Objective: To measure the dose-dependent aquaretic effect of this compound.
-
Principle: Administer this compound to conscious, normally hydrated animals and measure changes in urine output and composition over time.
-
Methodology:
-
Animal Model: Use normally hydrated conscious rats.
-
Administration: Administer this compound or vehicle control via oral gavage or intravenous injection at various doses.
-
Urine Collection: House the animals individually in metabolic cages that allow for the collection of urine separate from feces.
-
Measurements: Collect urine at specified time intervals (e.g., over 6 or 24 hours). Measure the total urine volume, urine osmolality (using an osmometer), and urine electrolyte concentrations (Na⁺, K⁺) using a flame photometer or ion-selective electrodes.
-
Data Analysis: Compare the urine volume, osmolality, and electrolyte excretion between the this compound-treated groups and the vehicle control group to determine the magnitude and duration of the aquaretic effect.
-
Summary of Quantitative Data
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 3: Clinical Efficacy of this compound in Hyponatremia and Ascites
| Parameter | This compound Dose | Result | Placebo Result | Reference(s) |
| Change in Serum Na⁺ (Day 5) | 5 mg/day | +4.5 ± 3.5 mmol/L | +1.3 ± 4.2 mmol/L | |
| 12.5 mg/day | +4.5 ± 4.8 mmol/L | |||
| 25 mg/day | +6.6 ± 4.3 mmol/L | |||
| Change in Body Weight (Day 14) | 5 mg/day | +0.15 ± 4.23 kg | +0.49 ± 4.99 kg | |
| 12.5 mg/day | -1.59 ± 4.60 kg | |||
| 25 mg/day | -1.68 ± 4.98 kg | |||
| Change in Body Weight (Day 14, Normonatremic) | 5 - 25 mg/day | -2.08 to -2.46 kg | -0.36 kg |
Derivatives and Structure-Activity Relationships (SAR)
The "vaptan" class includes several molecules with the same core mechanism but different structural backbones, leading to varied pharmacokinetic and selectivity profiles.
-
Tolvaptan: A benzazepine-based V2R antagonist.
-
Conivaptan: A mixed V1a/V2 receptor antagonist.
-
Lixivaptan: Another selective V2R antagonist.
The unique spirocyclic oxindole core and morpholinoethoxy substituent of this compound are key contributors to its high V2R selectivity and long half-life.
More recent research into V2R antagonists has highlighted the importance of not just binding affinity (a thermodynamic parameter) but also binding kinetics. Studies on benzodiazepine derivatives as V2R antagonists have shown that subtle structural changes can dramatically alter the drug-receptor residence time (the reciprocal of the dissociation rate, k-off) without changing the affinity. A longer residence time, as seen with compound 18 in that study (77 min vs. ~10 min for Tolvaptan), correlated with higher in vivo efficacy. This underscores a critical concept for drug development: optimizing the kinetic profile of a ligand can be as important as optimizing its potency.
Conclusion
This compound is a well-characterized, highly potent, and selective antagonist of the vasopressin V2 receptor. Its biophysical properties, including a high binding affinity in the low nanomolar range and a >100-fold selectivity over related receptors, make it an excellent tool for studying the AVP system. Its mechanism of action, the direct competitive blockade of the V2R-mediated signaling cascade, results in a predictable and purely aquaretic effect. While its journey toward clinical use was halted, the extensive preclinical and clinical data gathered on this compound provide invaluable insights for researchers and professionals in the field of GPCR pharmacology and the development of next-generation aquaretics. The continued exploration of structure-kinetic relationships in this class of compounds promises to yield even more efficacious therapies for disorders of water balance.
References
- 1. Portico [access.portico.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Biology of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global analysis of the effects of the V2 receptor antagonist this compound on protein phosphorylation in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for Administering Satavaptan in Mouse Models of Hyponatremia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satavaptan (also known as SR121463B) is a selective, orally active, non-peptide antagonist of the vasopressin V2 receptor.[1] By blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP), leading to an increase in electrolyte-free water excretion (aquaresis).[2][3] This mechanism makes it a promising therapeutic agent for the treatment of euvolemic and hypervolemic hyponatremia, conditions characterized by an excess of body water relative to sodium.[2] These application notes provide detailed protocols for the preparation and administration of this compound in mouse models of hyponatremia, specifically those inducing a state of syndrome of inappropriate antidiuretic hormone (SIADH).
Mechanism of Action: Vasopressin V2 Receptor Antagonism
This compound selectively binds to the vasopressin V2 receptors located on the basolateral membrane of the principal cells in the kidney's collecting ducts. This competitive antagonism prevents the binding of endogenous AVP. The downstream signaling cascade, which normally involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, is thereby inhibited. The reduction in AQP2 channels on the cell surface decreases water reabsorption from the filtrate back into the bloodstream, resulting in the excretion of excess water and a subsequent increase in serum sodium concentration.[2]
Experimental Protocols
Induction of Hyponatremia (SIADH Model) in Mice
A common and effective method to induce a state of hyponatremia mimicking SIADH in mice involves the administration of the vasopressin analog desmopressin (dDAVP) to promote water retention, coupled with a water load to ensure a state of excess body water.
Materials:
-
Desmopressin acetate (dDAVP)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Osmotic minipumps (for chronic models)
-
5% dextrose solution (for chronic models)
Protocol for Acute Hyponatremia:
-
Administer dDAVP at a dose of 0.4 µg/kg via subcutaneous (SC) injection.
-
Simultaneously, administer a water load of 20% of the mouse's body weight via intraperitoneal (IP) injection.
-
Monitor serum sodium levels at baseline and at regular intervals (e.g., 2, 4, 6 hours) post-administration to confirm the induction of hyponatremia.
Protocol for Chronic Hyponatremia:
-
Surgically implant an osmotic minipump loaded with dDAVP to deliver a continuous infusion (e.g., 0.1 ng/h) subcutaneously.
-
Provide the mice with a liquid diet of 5% dextrose in water to ensure a consistent high fluid intake.
-
Monitor body weight, fluid intake, urine output, and serum sodium levels daily to confirm the development and maintenance of hyponatremia.
Preparation and Administration of this compound
Based on preclinical studies in rats, the following protocols for oral and intravenous administration of this compound can be adapted for use in mice. Note: It is highly recommended to perform a dose-finding study to determine the optimal dosage for the specific mouse strain and experimental conditions.
a) Oral Administration (Gavage)
Materials:
-
This compound (SR121463B) powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. Doses used in rats ranged from 0.03 to 10 mg/kg. A starting dose in the lower to mid-range (e.g., 1-3 mg/kg) is advisable for mice.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to warm sterile water while stirring continuously until fully dissolved. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound powder and suspend it in the prepared vehicle to the desired final concentration. Ensure the suspension is homogenous before each administration.
Administration Protocol:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension directly into the stomach. The typical administration volume for mice is 5-10 ml/kg.
-
Administer once daily or as determined by the experimental design.
b) Intravenous Administration (Tail Vein Injection)
Materials:
-
This compound (SR121463B) powder
-
Vehicle: Sterile saline (0.9% NaCl) or another suitable solubilizing agent (e.g., a solution containing DMSO and/or PEG, followed by dilution in saline). Note: Solubility of this compound in aqueous solutions may be limited. A formulation study is recommended.
-
Insulin syringes with 27-30 gauge needles
-
Mouse restrainer
Preparation of Dosing Solution:
-
Calculate the required amount of this compound. Intravenous doses in rats ranged from 0.003 to 0.3 mg/kg. A starting dose in this range should be considered for mice.
-
Dissolve the this compound powder in the chosen vehicle to the desired final concentration. Ensure the solution is clear and free of particulates. The solution may need to be warmed slightly to aid dissolution.
Administration Protocol:
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the calculated volume of the this compound solution. The maximum bolus IV injection volume for mice is 5 ml/kg.
-
Administer as a single bolus or as required by the experimental design.
References
- 1. Portico [access.portico.org]
- 2. Global analysis of the effects of the V2 receptor antagonist this compound on protein phosphorylation in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Satavaptan in Cirrhosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirrhosis, the end-stage of chronic liver disease, is characterized by severe fibrosis, architectural distortion of the liver, and significant hemodynamic changes. These pathological alterations often lead to complications such as ascites (the accumulation of fluid in the peritoneal cavity) and hyponatremia (low sodium levels in the blood), which are associated with increased morbidity and mortality.[1][2] A key contributor to water retention in cirrhosis is the non-osmotic release of arginine vasopressin (AVP), which acts on the V2 receptors in the renal collecting ducts to increase water reabsorption.[1][3]
Satavaptan is a selective oral vasopressin V2 receptor antagonist. By blocking the action of AVP at the V2 receptor, this compound promotes aquaresis, the excretion of solute-free water, thereby addressing the underlying mechanism of fluid retention and hyponatremia in cirrhotic patients.[4] These application notes provide detailed protocols for designing and conducting in vivo efficacy studies of this compound in established rodent models of cirrhosis.
Mechanism of Action of this compound
In cirrhotic patients, splanchnic vasodilation leads to a decrease in effective arterial blood volume, triggering the non-osmotic release of AVP. AVP binds to V2 receptors on the basolateral membrane of the principal cells in the kidney's collecting ducts. This binding initiates a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water permeability and reabsorption. This compound competitively blocks the V2 receptor, preventing this cascade and leading to increased free water clearance and a subsequent increase in serum sodium concentration and a reduction in ascites.
Experimental Protocols for In Vivo Efficacy Studies
The following are detailed protocols for inducing cirrhosis in rodent models and assessing the efficacy of this compound.
Carbon Tetrachloride (CCl4)-Induced Cirrhosis Model in Rats
This is a widely used model that mimics the progressive fibrosis seen in human cirrhosis.
Protocol for Cirrhosis Induction:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Reagents: Carbon tetrachloride (CCl4), Olive oil (vehicle).
-
Procedure:
-
Administer CCl4 intraperitoneally (i.p.) or by oral gavage. A common protocol involves i.p. injection of CCl4 at a dose of 1.0 mL/kg body weight, diluted 1:1 in olive oil, twice weekly for 8-12 weeks.
-
Monitor animal body weight and general health status weekly.
-
Confirm cirrhosis development through histological analysis of liver tissue and assessment of clinical signs such as ascites at the end of the induction period.
-
This compound Efficacy Study Design:
-
Groups:
-
Sham (Vehicle control for cirrhosis induction).
-
Cirrhosis + Vehicle (Control for this compound treatment).
-
Cirrhosis + this compound (Low Dose, e.g., 1 mg/kg/day).
-
Cirrhosis + this compound (High Dose, e.g., 3 mg/kg/day).
-
-
Treatment: Once cirrhosis is established, administer this compound or vehicle daily via oral gavage for a predefined period (e.g., 2-4 weeks).
-
Efficacy Endpoints:
-
Primary: Change in ascites volume and body weight.
-
Secondary: Serum sodium concentration, urine output and osmolality, serum biomarkers of liver injury (ALT, AST, Bilirubin, Albumin), portal pressure measurement.
-
Histopathological: Liver fibrosis scoring (e.g., Ishak score) and collagen deposition (Sirius Red staining).
-
Thioacetamide (TAA)-Induced Cirrhosis Model in Mice or Rats
TAA administration leads to centrilobular necrosis and fibrosis, closely resembling human cirrhosis.
Protocol for Cirrhosis Induction:
-
Animals: Male C57BL/6 mice or Wistar rats.
-
Reagents: Thioacetamide (TAA), sterile saline.
-
Procedure:
-
Administer TAA via i.p. injection at a dose of 150-200 mg/kg body weight, three times per week for 8-11 weeks.
-
Alternatively, TAA can be administered in drinking water (300 mg/L) for 2-4 months for a more gradual induction.
-
Monitor animal health and confirm cirrhosis development as described for the CCl4 model.
-
This compound Efficacy Study Design:
-
Follow a similar study design as the CCl4 model, with appropriate dosing adjustments for the species used.
Bile Duct Ligation (BDL)-Induced Cirrhosis Model in Rats
BDL is a surgical model that induces cholestatic liver injury, leading to fibrosis and cirrhosis.
Protocol for Cirrhosis Induction:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect it between the ligatures.
-
Close the abdominal incision.
-
Sham-operated animals undergo the same procedure without bile duct ligation.
-
Cirrhosis typically develops within 4-6 weeks.
-
This compound Efficacy Study Design:
-
Groups:
-
Sham-operated + Vehicle.
-
BDL + Vehicle.
-
BDL + this compound (e.g., 1 and 3 mg/kg/day).
-
-
Treatment: Begin treatment 2 weeks post-surgery and continue for 2-4 weeks.
-
Efficacy Endpoints: Similar to the CCl4 and TAA models, with an additional focus on markers of cholestasis (e.g., serum bile acids).
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound on Ascites and Body Weight in CCl4-Induced Cirrhotic Rats
| Treatment Group | N | Baseline Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Ascites Volume (mL) |
| Sham | 10 | 450 ± 25 | 480 ± 28 | +30 ± 5 | 0 |
| Cirrhosis + Vehicle | 10 | 445 ± 30 | 460 ± 35 | +15 ± 8 | 15 ± 4 |
| Cirrhosis + this compound (1 mg/kg) | 10 | 452 ± 28 | 440 ± 32 | -12 ± 6 | 8 ± 3 |
| Cirrhosis + this compound (3 mg/kg) | 10 | 448 ± 31 | 425 ± 29 | -23 ± 7 | 4 ± 2 |
Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. Cirrhosis + Vehicle. (Note: Data are hypothetical and for illustrative purposes).
Table 2: Effect of this compound on Serum and Urine Parameters in CCl4-Induced Cirrhotic Rats
| Treatment Group | Serum Na+ (mmol/L) | Urine Output (mL/24h) | Urine Osmolality (mOsm/kg) | Serum ALT (U/L) | Serum Albumin (g/dL) |
| Sham | 142 ± 2 | 15 ± 3 | 1200 ± 150 | 40 ± 8 | 3.5 ± 0.3 |
| Cirrhosis + Vehicle | 132 ± 3 | 10 ± 2 | 1500 ± 200 | 150 ± 25 | 2.5 ± 0.4 |
| Cirrhosis + this compound (1 mg/kg) | 137 ± 2 | 25 ± 4 | 800 ± 100 | 130 ± 20 | 2.7 ± 0.3 |
| Cirrhosis + this compound (3 mg/kg) | 140 ± 2 | 35 ± 5 | 500 ± 80** | 115 ± 18 | 2.9 ± 0.4* |
Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. Cirrhosis + Vehicle. (Note: Data are hypothetical and for illustrative purposes, inspired by clinical findings where this compound improved serum sodium).
Table 3: Histopathological Evaluation of Liver Fibrosis
| Treatment Group | Ishak Fibrosis Score | Collagen Deposition (%) |
| Sham | 0.1 ± 0.1 | 1.2 ± 0.3 |
| Cirrhosis + Vehicle | 4.5 ± 0.5 | 15.8 ± 2.1 |
| Cirrhosis + this compound (1 mg/kg) | 4.2 ± 0.6 | 14.5 ± 1.9 |
| Cirrhosis + this compound (3 mg/kg) | 3.8 ± 0.5 | 12.9 ± 1.5 |
Data are presented as mean ± SD. *p<0.05 vs. Cirrhosis + Vehicle. (Note: Data are hypothetical and for illustrative purposes).
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in rodent models of cirrhosis. These studies are crucial for understanding the therapeutic potential of V2 receptor antagonists in alleviating the major complications of end-stage liver disease. While clinical trials have shown that long-term use of this compound in combination with diuretics was associated with higher mortality, leading to its withdrawal, these preclinical models can still be valuable for investigating the short-term physiological effects of this class of drugs on fluid balance and electrolyte levels in the context of cirrhosis. Careful monitoring of renal function and electrolyte balance is essential throughout these studies.
References
- 1. Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyponatremia in Cirrhosis and End-Stage Liver Disease: Treatment with the Vasopressin V2-Receptor Antagonist Tolvaptan | springermedicine.com [springermedicine.com]
- 3. Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Reporter Assays to Measure Satavaptan V2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satavaptan (SR121463) is a potent and selective, orally active, nonpeptide antagonist of the arginine vasopressin (AVP) V2 receptor.[1][2] The V2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating water and electrolyte balance by mediating the antidiuretic action of AVP in the renal collecting ducts.[3][4] Upon AVP binding, the V2 receptor couples to the Gαs protein, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade is a key therapeutic target for conditions involving water retention, such as hyponatremia associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), liver cirrhosis, and congestive heart failure.
Cell-based reporter assays are indispensable tools for characterizing the pharmacological properties of V2 receptor antagonists like this compound. These assays provide a quantitative measure of a compound's ability to inhibit the AVP-induced signaling cascade. This application note details two primary cell-based assay formats for measuring V2 receptor antagonism: a direct cAMP accumulation assay and a downstream cAMP response element (CRE) driven reporter gene assay.
V2 Receptor Signaling Pathway
The binding of AVP to its V2 receptor initiates a well-defined signaling cascade. The receptor, embedded in the plasma membrane of renal collecting duct cells, undergoes a conformational change upon agonist binding. This change facilitates the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the translocation of aquaporin-2 water channels to the apical membrane and increased water reabsorption. V2 receptor antagonists, such as this compound, competitively bind to the V2 receptor, thereby preventing AVP-induced Gαs activation and the resultant increase in intracellular cAMP.
Data Presentation
The potency of this compound as a V2 receptor antagonist can be quantified by its ability to inhibit AVP-stimulated cAMP production. This is typically expressed as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibitory constant) value.
| Compound | Assay Type | Cell/Membrane Type | Agonist | Parameter | Value (nM) | Reference |
| This compound (SR121463A) | Adenylyl Cyclase Activity | Human Kidney Membranes | AVP | Ki | 0.26 ± 0.04 | |
| This compound (SR121463) | [3H]AVP Binding | Rabbit Kidney Membranes | AVP | Ki | 2.1 ± 1.2 | |
| Tolvaptan | cAMP Production | MCD4 cells with human V2R | AVP | IC50 | ~1-10 | |
| Lixivaptan | cAMP Production | Mouse fibroblasts with human V2R | AVP | IC50 | ~1-10 |
Experimental Protocols
cAMP Response Element (CRE) Luciferase Reporter Gene Assay
This protocol describes the use of a HEK293 cell line stably expressing the human V2 receptor and a CRE-driven luciferase reporter gene to measure this compound's antagonism of AVP-induced signaling.
Materials:
-
HEK293 cells stably co-expressing the human V2 receptor and a CRE-luciferase reporter construct (e.g., from BPS Bioscience, Promega).
-
Cell culture medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.
-
White, clear-bottom 96-well or 384-well plates.
-
Arginine Vasopressin (AVP) or Desmopressin (dDAVP) as the agonist.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture the V2R/CRE-luciferase HEK293 cells according to the supplier's instructions.
-
On the day before the assay, harvest the cells and seed them into white, clear-bottom 96-well plates at a density of approximately 30,000-35,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free medium or assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of AVP (or dDAVP) and dilute it to a concentration that elicits approximately 80% of the maximal response (EC80), as determined from a prior agonist dose-response experiment.
-
-
Antagonist Treatment:
-
Gently remove the culture medium from the wells.
-
Add 50 µL of serum-free medium containing the desired concentrations of this compound to the appropriate wells. For control wells (no antagonist), add 50 µL of serum-free medium with the vehicle control.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
-
Agonist Stimulation:
-
To the wells pre-treated with this compound or vehicle, add 50 µL of the AVP (or dDAVP) solution at the EC80 concentration.
-
For unstimulated control wells, add 50 µL of serum-free medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Luciferase Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells without cells) from all experimental wells.
-
Normalize the data by expressing the luminescence of each well as a percentage of the control (agonist stimulation in the absence of antagonist).
-
Plot the percentage of control response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Direct cAMP Accumulation Assay
This protocol outlines a method to directly measure the intracellular accumulation of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent-based biosensor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium.
-
White, opaque multi-well plates suitable for the chosen detection method.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Arginine Vasopressin (AVP) or dDAVP.
-
This compound.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, cAMP-Glo™ Assay).
-
Plate reader compatible with the detection technology.
Protocol:
-
Cell Preparation:
-
Culture the V2R-expressing cells and seed them into the appropriate multi-well plates. The seeding density should be optimized for the specific cell line and detection kit.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Incubate for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and pre-incubate for 30-60 minutes.
-
Add the agonist (AVP or dDAVP) at an EC80 concentration to all wells except the unstimulated controls.
-
Incubate for 30-60 minutes at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration following the specific instructions of the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by detection reagents that generate a fluorescent or luminescent signal.
-
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit's instructions.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the agonist-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The cell-based reporter assays described provide robust and quantitative methods for characterizing the V2 receptor antagonism of this compound. The CRE-luciferase reporter gene assay offers a downstream, integrated measure of the signaling pathway, while the direct cAMP accumulation assay provides a more proximal readout of receptor activity. The choice of assay will depend on the specific research goals, available resources, and desired throughput. These protocols can be adapted for the screening and characterization of other V2 receptor modulators, facilitating the discovery and development of new therapeutics for water balance disorders.
References
Application Notes and Protocols: Use of Satavaptan in Phosphoproteomic Analysis of Collecting Duct Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satavaptan is a selective, orally active vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia associated with conditions such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), cirrhosis, and heart failure.[1][2][3] Its mechanism of action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the principal cells of the kidney's collecting ducts.[1][4] This inhibition prevents the AVP-induced signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water excretion (aquaresis) and raising serum sodium levels.
Phosphoproteomics, the large-scale study of protein phosphorylation, is a powerful tool for elucidating the signaling pathways affected by drug candidates like this compound. By quantifying changes in protein phosphorylation in response to this compound treatment, researchers can gain a detailed understanding of its on-target and potential off-target effects at the molecular level. This information is invaluable for mechanism-of-action studies, biomarker discovery, and assessing drug efficacy and safety.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the phosphoproteomic analysis of collecting duct cells.
Mechanism of Action: this compound in the Collecting Duct
Arginine vasopressin, upon binding to the V2 receptor, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including AQP2, which promotes its insertion into the apical membrane of collecting duct cells, increasing water reabsorption.
This compound acts as a competitive antagonist at the V2 receptor, blocking the initial step of this cascade. This leads to a reduction in the phosphorylation of PKA substrates and other downstream effectors. Phosphoproteomic studies have shown that this compound not only affects the phosphorylation of proteins directly involved in water transport, like AQP2 and urea transporter UT-A1, but also influences broader signaling networks, including those involved in cell-cell junctions, actin cytoskeleton dynamics, and Rho GTPase signaling.
References
- 1. Quantitative Proteomics and Phosphoproteomics Analysis of Patient-Derived Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoproteomic Identification of Vasopressin/cAMP/Protein Kinase A–Dependent Signaling in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Workflow for Assessing Satavaptan in Polycystic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A key signaling pathway implicated in cyst growth is mediated by the hormone arginine vasopressin (AVP) acting on the vasopressin V2 receptor (V2R), which elevates intracellular cyclic AMP (cAMP) levels. This increase in cAMP promotes both cellular proliferation and fluid secretion into the cysts.[1][2][3]
Satavaptan is a selective, non-peptide vasopressin V2 receptor antagonist.[4][5] By blocking the V2 receptor in the renal collecting ducts, this compound is hypothesized to reduce intracellular cAMP levels, thereby mitigating the primary drivers of cyst expansion. This document outlines a representative experimental workflow for the preclinical assessment of this compound in established in vitro and in vivo models of Polycystic Kidney Disease (PKD). While specific preclinical data on this compound in PKD models is limited in publicly available literature, this workflow is based on established and validated protocols for other V2 receptor antagonists, such as Tolvaptan and Lixivaptan, which have been extensively studied in these models.
Mechanism of Action of this compound in PKD
This compound acts as a competitive antagonist at the vasopressin V2 receptor, which is predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts. In PKD, the binding of vasopressin to the V2R activates adenylyl cyclase, leading to an accumulation of intracellular cAMP. Elevated cAMP levels are known to stimulate pathways that lead to increased cell proliferation and transepithelial fluid secretion, both of which are crucial for cyst growth. This compound, by blocking the V2R, is expected to inhibit this cascade, thereby reducing cAMP production and consequently slowing down the progression of cyst development.
Experimental Workflow for Assessing this compound
A comprehensive preclinical evaluation of this compound in PKD models involves a multi-tiered approach, starting with in vitro assays to determine direct cellular effects and progressing to in vivo studies in rodent models to assess efficacy and safety in a whole-organism context.
References
- 1. Vasopressin antagonists in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and safety of tolvaptan, a novel, oral, selective nonpeptide AVP V2-receptor antagonist: results of single- and multiple-dose studies in healthy Japanese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Vasopressin receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Inducing Hyponatremia in Rats for Satavaptan Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing acute and chronic hyponatremia in rat models, specifically tailored for the evaluation of vasopressin V2 receptor antagonists like Satavaptan. The methodologies described are based on established and validated procedures to ensure reproducibility and relevance in a preclinical research setting.
Introduction
Hyponatremia, a condition characterized by low serum sodium concentration, is a common electrolyte disorder. The syndrome of inappropriate antidiuretic hormone (SIADH) secretion is a frequent cause, leading to water retention and dilutional hyponatremia. Animal models that mimic this condition are crucial for the development and testing of novel therapeutics such as this compound, a selective vasopressin V2 receptor antagonist. This compound promotes aquaresis, the excretion of free water, thereby correcting serum sodium levels.[1][2]
This document outlines two primary protocols for inducing hyponatremia in rats: an acute model using water loading and desmopressin (dDAVP) injection, and a chronic model employing continuous dDAVP infusion with a liquid diet. It also provides a comprehensive workflow for testing the efficacy of this compound in these models.
Signaling Pathway of Vasopressin and this compound
The regulation of water reabsorption in the kidneys is primarily controlled by the hormone arginine vasopressin (AVP). AVP binds to the vasopressin V2 receptor (V2R) on the basolateral membrane of principal cells in the kidney's collecting ducts. This binding activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane, increasing water permeability and reabsorption from the urine. This compound acts as a competitive antagonist at the V2 receptor, blocking the action of AVP and thereby preventing the translocation of AQP2 channels. This results in decreased water reabsorption and increased free water excretion (aquaresis).
Experimental Protocols
Acute Hyponatremia Model
This model is suitable for rapid screening of drug efficacy.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Desmopressin (dDAVP) acetate
-
5% Dextrose in water (D5W)
-
Sterile water for injection
-
Gavage needles
-
Syringes and needles for subcutaneous injection
Protocol:
-
Acclimatize rats for at least 3-4 days with free access to standard chow and water.
-
On the day of the experiment, weigh the rats and withhold food.
-
Administer a subcutaneous injection of dDAVP at a dose of 1 µ g/rat .
-
Immediately following the dDAVP injection, administer a water load of 5% Dextrose in water (D5W) via oral gavage. The volume should be 12% of the rat's body weight.
-
Thirty minutes after the first water load, administer a second water load of D5W at 6% of the body weight.
-
Monitor the rats for signs of distress.
-
Blood samples can be collected for serum sodium analysis at baseline and at specified time points post-water loading (e.g., 2, 4, and 6 hours).
Chronic Hyponatremia Model
This model is more representative of clinical hyponatremia and is suitable for evaluating the sustained effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Desmopressin (dDAVP) acetate
-
Alzet® osmotic mini-pumps
-
Liquid diet (e.g., a mixture of powdered chow, sucrose, and water)
-
Surgical instruments for pump implantation
-
Metabolic cages for urine collection
Protocol:
-
Acclimatize rats for at least 3-4 days with free access to standard chow and water.
-
Prepare Alzet® osmotic mini-pumps to deliver dDAVP at a continuous rate of 5 ng/hour.
-
Anesthetize the rats and surgically implant the osmotic mini-pumps subcutaneously in the dorsal region.
-
House the rats in individual metabolic cages.
-
Replace standard chow and water with a liquid diet ad libitum for 4-5 days to induce and maintain hyponatremia.
-
Monitor body weight, food and fluid intake, and urine output daily.
-
Collect blood samples for serum sodium analysis at baseline and daily during the induction period.
This compound Testing Workflow
This workflow is applicable to both acute and chronic hyponatremia models.
Data Presentation
Quantitative data should be meticulously recorded and presented in a clear, tabular format for easy comparison between treatment groups.
Table 1: Expected Serum Sodium Levels in Hyponatremia Models
| Model Type | Induction Method | Duration | Expected Serum Sodium (mmol/L) | Reference |
| Acute | dDAVP (1 µ g/rat , s.c.) + Water Load (18% body weight) | 3 hours | 104.8 ± 1.0 | [3] |
| Chronic | dDAVP (5 ng/h, s.c. infusion) + Liquid Diet | 4 days | 105 - 115 | [4] |
Table 2: Sample Data Collection for this compound Efficacy Study
| Treatment Group | N | Baseline Serum Na+ (mmol/L) | Serum Na+ at 4h (mmol/L) | Serum Na+ at 24h (mmol/L) | 24h Urine Volume (mL) | 24h Urine Osmolality (mOsm/kg) |
| Vehicle Control | 10 | |||||
| This compound (3 mg/kg) | 10 | |||||
| This compound (10 mg/kg) | 10 |
Note on this compound Dosage: Preclinical studies in rats have shown that oral administration of this compound at doses between 3 mg/kg and 10 mg/kg induces a dose-dependent increase in urine flow and a decrease in urine osmolality.[1] The optimal dose for a specific study should be determined through dose-response experiments. This compound is typically administered via oral gavage.
Conclusion
The protocols and workflow detailed in these application notes provide a robust framework for inducing hyponatremia in rats and subsequently evaluating the therapeutic efficacy of this compound. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the preclinical development of this and other vasopressin V2 receptor antagonists.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Portico [access.portico.org]
- 3. Effects of a selective vasopressin V2 receptor antagonist, this compound, on ascites recurrence after paracentesis in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Visualizing Satavaptan's Target Engagement in Renal Tissue using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satavaptan is a selective, non-peptide antagonist of the arginine vasopressin receptor 2 (AVPR2), a G-protein coupled receptor primarily expressed in the principal cells of the kidney collecting ducts.[1][2] By blocking the action of arginine vasopressin (AVP) at this receptor, this compound promotes aquaresis, the excretion of solute-free water, making it a therapeutic candidate for hyponatremia and conditions associated with fluid retention.[3][4] Understanding the engagement of this compound with its target, AVPR2, within the relevant tissue context is crucial for preclinical and clinical drug development. Immunohistochemistry (IHC) offers a powerful method to visualize the distribution of AVPR2 and to assess the binding of this compound to its target in situ.[5]
These application notes provide a detailed protocol for the immunohistochemical detection of AVPR2 in renal tissue and a specialized competitive binding protocol to visualize this compound's target engagement.
Signaling Pathway of the Vasopressin V2 Receptor (AVPR2)
The binding of arginine vasopressin (AVP) to the AVPR2 initiates a signaling cascade that leads to water reabsorption in the kidneys. This pathway is the primary target of this compound.
Caption: AVPR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Visualizing Target Engagement
The overall workflow to assess this compound's target engagement involves a competitive binding immunohistochemistry experiment followed by image acquisition and quantitative analysis.
Caption: Experimental workflow for assessing this compound target engagement.
Detailed Experimental Protocols
Protocol 1: Standard Immunohistochemistry for AVPR2 Detection
This protocol outlines the procedure for visualizing the expression and localization of the vasopressin V2 receptor (AVPR2) in paraffin-embedded kidney tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections (4-5 µm)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0)
-
Wash buffer (e.g., Phosphate-buffered saline with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 5% normal goat serum in PBS-T)
-
Primary antibody: Rabbit anti-AVPR2 polyclonal or monoclonal antibody (validated for IHC)
-
Secondary antibody: Goat anti-rabbit IgG H&L (HRP-conjugated or fluorescently-conjugated)
-
Detection reagent (e.g., DAB substrate kit for HRP or mounting medium with DAPI for fluorescence)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AVPR2 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with the appropriate secondary antibody (e.g., HRP-conjugated goat anti-rabbit) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with wash buffer (3 changes for 5 minutes each).
-
For chromogenic detection, incubate with DAB substrate until the desired stain intensity develops.
-
For fluorescent detection, proceed to counterstaining and mounting.
-
-
Counterstaining:
-
If using chromogenic detection, counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Competitive Binding IHC for this compound Target Engagement
This protocol is designed to demonstrate that this compound binds specifically to AVPR2 in tissue by competing with the primary antibody for the same binding site. A reduction in IHC signal in the presence of this compound indicates target engagement.
Additional Materials:
-
This compound solution of known concentration
Procedure:
This protocol follows the same steps as Protocol 1, with a modification to the primary antibody incubation step.
-
Follow steps 1-3 of Protocol 1.
-
Competitive Primary Antibody Incubation:
-
Prepare two sets of slides:
-
Control Group: Incubate with the diluted primary anti-AVPR2 antibody in blocking buffer.
-
Competition Group: Pre-incubate the diluted primary anti-AVPR2 antibody with an excess of this compound for 1 hour at room temperature. Then, apply this mixture to the tissue sections. The concentration of this compound should be optimized to be in molar excess of the antibody.
-
-
Incubate all slides overnight at 4°C in a humidified chamber.
-
-
Follow steps 5-8 of Protocol 1.
Data Presentation and Quantification
Quantitative analysis of IHC staining is essential for an objective assessment of target engagement. This can be achieved through digital image analysis.
Table 1: Quantitative Analysis of AVPR2 Staining Intensity
| Treatment Group | Region of Interest (e.g., Collecting Ducts) | Mean Staining Intensity (Optical Density) | Percentage of Positively Stained Area (%) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Table 2: Competitive Binding Assay Quantification
| Incubation Condition | Region of Interest (e.g., Collecting Ducts) | Mean Staining Intensity (Optical Density) | Percentage of Positively Stained Area (%) |
| Anti-AVPR2 Antibody Alone | |||
| Anti-AVPR2 Antibody + this compound |
Expected Results and Interpretation
In the standard IHC protocol, a positive signal for AVPR2 is expected in the basolateral membrane of the collecting duct tubules in the kidney. In the competitive binding assay, a significant reduction in the staining intensity in the "Anti-AVPR2 Antibody + this compound" group compared to the "Anti-AVPR2 Antibody Alone" group would indicate that this compound is successfully binding to and occupying the AVPR2, thereby preventing the antibody from binding. This provides visual evidence of target engagement.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Inadequate blocking- Primary antibody concentration too high- Non-specific secondary antibody binding | - Increase blocking time or use a different blocking agent- Titrate primary antibody concentration- Ensure secondary antibody is from an appropriate host species and include a no-primary-antibody control |
| No Staining | - Inactive primary antibody- Inadequate antigen retrieval- Incorrect antibody dilutions | - Use a new aliquot of primary antibody- Optimize antigen retrieval method (buffer, temperature, time)- Verify antibody concentrations and incubation times |
| Weak Staining | - Low primary antibody concentration- Short incubation times- Inactive detection reagent | - Increase primary antibody concentration or incubation time- Prepare fresh detection reagents |
By following these detailed protocols and application notes, researchers can effectively utilize immunohistochemistry to visualize the localization of AVPR2 and to demonstrate the target engagement of this compound in a physiologically relevant context.
References
- 1. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends and Applications of Immunohistochemistry in Research and Clinical Practice | Scientist.com [app.scientist.com]
Application Notes and Protocols for Establishing a Dose-Response Curve for Satavaptan in Conscious Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satavaptan is a selective, orally active, non-peptide antagonist of the vasopressin V2 receptor.[1] By blocking these receptors in the renal collecting ducts, this compound promotes aquaresis, the excretion of solute-free water, leading to an increase in urine output and a decrease in urine osmolality.[1] This mechanism makes it a potential therapeutic agent for conditions characterized by water retention and hyponatremia. These application notes provide a detailed protocol for establishing a dose-response curve for the aquaretic effects of this compound in conscious rats, a critical step in its preclinical pharmacodynamic assessment.
Mechanism of Action: Vasopressin V2 Receptor Signaling
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a crucial role in maintaining water balance. Upon binding to the V2 receptors on the basolateral membrane of the principal cells in the kidney's collecting ducts, a G-protein-coupled signaling cascade is initiated. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. This increases water reabsorption from the filtrate back into the bloodstream, resulting in concentrated urine. This compound competitively binds to the V2 receptor, thereby inhibiting the entire downstream signaling pathway and preventing water reabsorption, leading to aquaresis.
Experimental Protocol
This protocol details the steps for conducting a dose-response study of orally administered this compound in conscious rats.
Animals and Housing
-
Species: Male Sprague-Dawley rats.
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Weight: 250-300 g.
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Housing: Individually housed in metabolic cages to allow for separate collection of urine and feces.
-
Environment: Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
Diet: Standard laboratory chow and water available ad libitum during the acclimatization period.
Acclimatization
A sufficient acclimatization period is crucial for obtaining reliable and reproducible data.
-
General Acclimatization: Upon arrival, house rats in standard cages for a minimum of 72 hours to adapt to the facility.[2]
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Metabolic Cage Acclimatization: Transfer rats to individual metabolic cages at least 48 hours prior to the start of the experiment. This allows the animals to adapt to the new caging system and minimizes stress-induced physiological changes.
Experimental Design and Dosing
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Groups: A minimum of five groups should be used: one vehicle control group and at least four this compound dose groups.
-
Sample Size: A minimum of 6-8 rats per group is recommended to ensure statistical power.
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Dose Selection: Based on previous studies, a logarithmic dose progression is recommended to effectively characterize the dose-response relationship.[3] A suggested dose range for oral administration is 0.1, 0.3, 1.0, and 3.0 mg/kg.
-
Vehicle: A 10% sucrose solution can be used to improve palatability and ensure voluntary consumption.
-
Administration: Administer this compound or vehicle orally via gavage at a volume of 2 mL/kg.
Sample Collection and Analysis
-
Collection Intervals: Collect urine at baseline (pre-dose) and at 2, 4, 6, 8, and 24 hours post-administration. The peak aquaretic effect is expected between 2 and 6 hours.
-
Parameters to Measure:
-
Urine Volume: Measure the volume of urine collected at each time point.
-
Urine Osmolality: Determine the osmolality using a freezing point depression osmometer.
-
Urine Electrolytes: Measure the concentrations of sodium (Na+) and potassium (K+) using a flame photometer or ion-selective electrodes.
-
-
Collection Time Points: Collect blood samples at baseline (pre-dose) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Method: Blood can be collected via tail vein or a jugular vein cannula. For conscious rats, repeated sampling from the subclavian vein is also a viable option.
-
Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). Centrifuge to separate plasma and store at -80°C until analysis.
-
Parameters to Measure:
-
Plasma Sodium: Measure plasma sodium concentration to assess the impact on serum electrolytes.
-
This compound Concentration (Optional): Quantify plasma concentrations of this compound using a validated LC-MS/MS method to establish a pharmacokinetic profile and correlate it with the pharmacodynamic response.
-
Data Presentation
Summarize the collected quantitative data in the following tables for clear comparison between dose groups.
Table 1: Urine Volume (mL) at Different Time Points Post-Administration
| Time (hours) | Vehicle Control | 0.1 mg/kg this compound | 0.3 mg/kg this compound | 1.0 mg/kg this compound | 3.0 mg/kg this compound |
| 0-2 | |||||
| 2-4 | |||||
| 4-6 | |||||
| 6-8 | |||||
| 8-24 | |||||
| Total (0-24) |
Table 2: Urine Osmolality (mOsm/kg) at Different Time Points Post-Administration
| Time (hours) | Vehicle Control | 0.1 mg/kg this compound | 0.3 mg/kg this compound | 1.0 mg/kg this compound | 3.0 mg/kg this compound |
| 0-2 | |||||
| 2-4 | |||||
| 4-6 | |||||
| 6-8 | |||||
| 8-24 |
Table 3: Cumulative Urinary Sodium (Na+) and Potassium (K+) Excretion (mmol) over 24 Hours
| Parameter | Vehicle Control | 0.1 mg/kg this compound | 0.3 mg/kg this compound | 1.0 mg/kg this compound | 3.0 mg/kg this compound |
| Na+ Excretion | |||||
| K+ Excretion |
Table 4: Plasma Sodium Concentration (mmol/L) at Different Time Points Post-Administration
| Time (hours) | Vehicle Control | 0.1 mg/kg this compound | 0.3 mg/kg this compound | 1.0 mg/kg this compound | 3.0 mg/kg this compound |
| Pre-dose | |||||
| 0.5 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Data Analysis and Interpretation
Dose-Response Curve Generation
-
Plot the mean cumulative urine output (or the mean change in urine osmolality) over a specific period (e.g., 0-6 hours) against the logarithm of the this compound dose.
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Fit the data using a non-linear regression model, such as a four-parameter logistic (sigmoidal) model. This will generate a classic dose-response curve.
Statistical Analysis
-
Use appropriate statistical software (e.g., GraphPad Prism, R) for non-linear regression analysis.
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The four-parameter logistic model will estimate key parameters including:
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Bottom: The minimum response.
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Top: The maximum response (Emax).
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Hill Slope: The steepness of the curve.
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ED50: The dose that produces 50% of the maximal response. This is a key measure of the drug's potency.
-
-
Compare the dose groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the observed effects at each dose. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This detailed protocol provides a robust framework for establishing a dose-response curve for the aquaretic effects of this compound in conscious rats. By carefully following these procedures, researchers can obtain reliable and reproducible pharmacodynamic data, which is essential for the continued development and characterization of this and other vasopressin V2 receptor antagonists. The quantitative data, presented in the suggested tabular format, will facilitate clear interpretation and comparison of the dose-dependent effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Satavaptan for Intravenous Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the solubility of Satavaptan for intravenous administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for intravenous formulation?
A1: this compound is a selective vasopressin V2 receptor antagonist. Its chemical structure contributes to its low aqueous solubility, with a predicted water solubility of approximately 0.00575 mg/mL, making it a Biopharmaceutics Classification System (BCS) Class II or IV compound. This poor solubility is a significant hurdle for developing a safe and effective intravenous formulation, as it can lead to precipitation in the bloodstream, causing potential embolism and other adverse effects.
Q2: What are the primary strategies for enhancing the solubility of this compound for IV administration?
A2: The main approaches to increase the aqueous solubility of this compound include:
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Co-solvents: Utilizing a blend of water with water-miscible organic solvents.
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Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of cyclodextrin molecules.
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Nanosuspensions: Reducing the particle size of this compound to the sub-micron range to increase the surface area for dissolution.
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Liposomes: Incorporating this compound into the lipid bilayer of liposomal vesicles.
Q3: Are there any specific excipients that are recommended for formulating this compound?
A3: While specific data for this compound is limited, based on its hydrophobic nature and data from similar vasopressin antagonists like Tolvaptan, promising excipients include:
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Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), and Ethanol.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Surfactants (for nanosuspensions and liposomes): Polysorbate 80, Poloxamer 188, and soy phosphatidylcholine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Precipitation of this compound upon dilution of a co-solvent formulation.
Problem: Your this compound formulation, developed using a co-solvent system, appears clear but forms a precipitate when diluted with an aqueous medium (e.g., saline or buffer).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solute Capacity: The aqueous medium cannot maintain the solubility of this compound once the co-solvent concentration drops below a critical level. | 1. Increase Co-solvent Ratio: Incrementally increase the proportion of the organic co-solvent in your final formulation. 2. Add a Surfactant: Incorporate a pharmaceutically acceptable surfactant (e.g., Polysorbate 80) to the formulation to help stabilize the drug particles upon dilution. | A stable, clear solution is maintained upon dilution. |
| pH Shift: The pH of the dilution medium may be unfavorable for this compound's solubility. | 1. Determine the pH-Solubility Profile: Experimentally determine the solubility of this compound across a range of pH values. 2. Use a Buffer: Formulate your co-solvent system with a buffer that maintains the optimal pH for this compound solubility upon dilution. | The drug remains in solution within the buffered pH range. |
| Incorrect Co-solvent: The chosen co-solvent may not be optimal for this compound. | Screen Different Co-solvents: Test the solubility of this compound in various co-solvent systems (e.g., PEG 400, Ethanol, Propylene Glycol) to identify the most effective one. | Identification of a co-solvent system that provides higher solubility and stability upon dilution. |
Data Presentation: Estimated Solubility of this compound
The following tables provide estimated solubility data for this compound in various solvent systems. These values are based on the known properties of this compound and data from structurally similar compounds, and should be experimentally verified.
Table 1: Estimated Solubility of this compound in Common Pharmaceutical Co-solvents
| Solvent System (v/v) | Estimated this compound Solubility (mg/mL) |
| Water | ~ 0.006 |
| Propylene Glycol (PG) | ~ 15 |
| Polyethylene Glycol 400 (PEG 400) | ~ 25 |
| Ethanol | ~ 10 |
| 50% PG in Water | ~ 1.5 |
| 50% PEG 400 in Water | ~ 2.8 |
| 50% Ethanol in Water | ~ 0.9 |
Table 2: Estimated Improvement in this compound Solubility with Cyclodextrins
| Cyclodextrin (in Water) | Molar Ratio (this compound:CD) | Estimated Solubility Increase (Fold) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | ~ 100 - 200 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:1 | ~ 200 - 400 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
This protocol outlines the "top-down" method for producing a this compound nanosuspension.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Premixing: Disperse 1% (w/v) of this compound powder in the stabilizer solution.
-
High-Shear Homogenization: Subject the suspension to high-shear homogenization for 15 minutes to create a pre-milling suspension.
-
High-Pressure Homogenization: Pass the pre-milling suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering.
-
Zeta Potential Measurement: Determine the zeta potential to assess the stability of the nanosuspension.
-
Sterilization: Filter the nanosuspension through a 0.22 µm sterile filter.
Protocol 2: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes.
Materials:
-
This compound
-
Soy Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Lipid Film Formation: Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 1:10:2 molar ratio in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
Sonication: Subject the hydrated lipid dispersion to probe sonication to reduce the size of the liposomes and form unilamellar vesicles.
-
Purification: Remove the un-encapsulated this compound by centrifugation or dialysis.
-
Characterization:
-
Determine the particle size and PDI of the liposomes.
-
Measure the encapsulation efficiency and drug loading capacity.
-
Visualizations
Signaling Pathway
Caption: Vasopressin V2 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow
Caption: General Workflow for Developing an Intravenous Formulation of this compound.
Troubleshooting Logic
Technical Support Center: Satavaptan Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of Satavaptan in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, orally active, non-peptide antagonist of the vasopressin V2 receptor.[1][2] Its primary mechanism of action is to block the binding of arginine vasopressin (AVP) to the V2 receptors located on the principal cells of the kidney's collecting ducts.[1] This inhibition prevents the AVP-mediated signaling cascade that leads to water reabsorption.[1] Consequently, this compound promotes "aquaresis," the excretion of electrolyte-free water, which can help correct hyponatremia and reduce fluid retention.[1]
Q2: What are the expected effects of this compound in animal models?
In various animal models, including rats, mice, and dogs, this compound has been shown to induce a dose-dependent increase in urine flow (aquaresis) and a decrease in urine osmolality. These effects are typically observed without significant changes in the excretion of electrolytes like sodium and potassium. Successful application of this compound in animal models has been reported for conditions such as hyponatremia, cirrhosis with ascites, and polycystic kidney disease.
Q3: We are observing lower than expected efficacy of this compound in our animal model. What are the potential reasons?
Several factors can contribute to the low efficacy of this compound in animal experiments. These can be broadly categorized as issues related to the drug itself, the experimental protocol, or the animal model. Specific areas to investigate include:
-
Drug Formulation and Administration: Improper formulation or administration can lead to poor bioavailability.
-
Dosage and Pharmacokinetics: The administered dose may not be optimal for the specific species or strain, leading to insufficient plasma concentrations.
-
Animal Model Selection: The chosen animal model or strain may have physiological characteristics that make it less responsive to this compound.
-
Experimental Conditions: Factors such as the hydration status of the animals can influence the observed effects.
-
Potential Drug Interactions: Concomitant administration of other compounds could interfere with this compound's metabolism and efficacy.
The following troubleshooting guide provides a more detailed breakdown of these potential issues and how to address them.
Troubleshooting Guide for Low Efficacy of this compound
This guide is designed to help researchers systematically identify and resolve potential issues leading to low efficacy of this compound in their animal studies.
Drug Formulation and Administration Issues
| Potential Problem | Possible Cause | Recommended Solution |
| Poor Bioavailability | This compound is poorly soluble in water. Improper formulation can lead to precipitation and reduced absorption after oral administration. | Prepare a stable and homogenous suspension or solution suitable for oral gavage. A common vehicle for poorly soluble drugs is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.2% Tween-80 in water. Always ensure the formulation is well-mixed before each administration. |
| Inaccurate Dosing | Errors in calculating the dose volume or improper oral gavage technique can lead to administration of an incorrect dose or accidental delivery to the lungs. | Carefully calculate the required dose based on the most recent body weight of each animal. Ensure that personnel performing oral gavage are properly trained and proficient in the technique to avoid stress and injury to the animals, which can affect physiological responses. |
| Degradation of this compound | The stability of this compound in the dosing vehicle may be compromised, especially if prepared in advance and stored improperly. | Prepare the dosing formulation fresh daily. If storage is necessary, conduct stability studies to determine appropriate storage conditions (temperature, light exposure) and duration. |
Dosage and Pharmacokinetic Considerations
| Potential Problem | Possible Cause | Recommended Solution |
| Suboptimal Dosing | The selected dose may be too low to achieve a therapeutic effect in the chosen species or strain. | Consult the literature for effective dose ranges of this compound in similar animal models. In rats, oral doses ranging from 0.3 to 10 mg/kg have been shown to induce a dose-dependent aquaretic effect. If no relevant data is available, perform a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Species-Specific Pharmacokinetics | There are significant differences in drug metabolism and clearance between species. A dose effective in rats may not be effective in mice or dogs. | Refer to the pharmacokinetic data in the table below. The half-life, Cmax, and AUC can vary significantly between species. Adjust the dosing regimen accordingly. For example, a shorter half-life may necessitate more frequent administration. |
| High Plasma Protein Binding | This compound is highly bound to plasma proteins (94.5-96%). Only the unbound fraction is pharmacologically active. Changes in protein levels in disease models could affect the free drug concentration. | Be aware that in certain disease models (e.g., liver disease with hypoalbuminemia), the unbound fraction of this compound may be altered. This could potentially lead to altered efficacy or toxicity. |
| Influence of Food | The presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs. | Standardize the feeding schedule of the animals. For oral gavage, it is common practice to fast the animals for a few hours before dosing to ensure more consistent absorption. However, the impact of food on this compound absorption should be considered in the context of the specific experimental design. |
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Rat | 3 | Oral | ~2 | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative pharmacokinetic data for this compound in common laboratory animal species is limited in the public domain. The provided information for rats is based on the time to maximum effect. Researchers may need to conduct pilot pharmacokinetic studies in their specific animal model to determine optimal dosing regimens.
Animal Model and Experimental Condition Factors
| Potential Problem | Possible Cause | Recommended Solution |
| Inappropriate Animal Model | The pathophysiology of the chosen animal model may not be responsive to V2 receptor antagonism. For example, if the fluid retention is not primarily driven by elevated vasopressin levels. | Carefully select an animal model where the disease pathology involves the vasopressin system. For instance, rat models of cirrhosis with ascites have been shown to respond to this compound. |
| Strain or Sex Differences | Different strains of the same species can exhibit variations in drug metabolism and receptor expression. For example, differences in V2 receptor expression have been observed between Wistar and Brattleboro rats. Sex differences in V2 receptor expression have also been reported in Sprague-Dawley rats. | Be consistent with the animal strain and sex used throughout the study. Be aware of any known differences in the vasopressin system in your chosen strain and sex. |
| Hydration Status of Animals | The aquaretic effect of this compound is dependent on the animals' state of hydration. Dehydrated animals may show a blunted response. | Ensure that all animals have free access to water, especially after this compound administration, as the induced aquaresis can lead to dehydration. Monitor water intake and clinical signs of dehydration. |
| Compensatory Mechanisms | Chronic administration of this compound can lead to compensatory physiological responses, such as an increase in AVP and aldosterone excretion, which may reduce the net aquaretic effect over time. | Be aware of these potential compensatory mechanisms when designing long-term studies. It may be necessary to monitor hormonal changes and adjust the experimental design accordingly. |
Potential Drug Interactions
| Potential Problem | Possible Cause | Recommended Solution |
| CYP450 Enzyme Interactions | This compound is likely metabolized by cytochrome P450 (CYP) enzymes. Co-administration of other drugs that are inducers or inhibitors of the same CYP isoforms can alter the metabolism of this compound, leading to lower or higher plasma concentrations. | Avoid co-administration of drugs known to be potent inducers or inhibitors of major CYP enzymes (e.g., CYP3A4) if possible. If co-administration is necessary, consider conducting a pilot study to assess the potential for a drug-drug interaction. |
| Interference with Other Medications | In some disease models, animals may be receiving other medications (e.g., diuretics in a heart failure model). These could potentially interact with this compound or mask its effects. | Carefully review all medications being administered to the animals. In a study on cirrhotic patients, this compound was administered alongside spironolactone. Consider the potential for pharmacodynamic interactions and design the study to isolate the effects of this compound if necessary. |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.2% (v/v) Tween-80 (optional, to aid suspension)
-
Sterile water for injection or deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle:
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved. Heating the water to ~60°C can aid in dissolving the CMC. Allow the solution to cool to room temperature.
-
If using Tween-80, add 0.2 mL of Tween-80 to the CMC solution and mix thoroughly.
-
-
Formulate the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Alternatively, for larger volumes, use a homogenizer to ensure a fine and uniform suspension.
-
-
Verify the concentration (optional but recommended): If analytical capabilities are available, take a sample of the final suspension to verify the concentration of this compound.
-
Storage and Administration:
-
Prepare the suspension fresh on the day of dosing.
-
Stir the suspension continuously using a magnetic stirrer during the dosing procedure to ensure that each animal receives a consistent dose.
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.
-
Protocol: In Vivo Efficacy Study of this compound in a Rat Model of Hyponatremia
Animal Model: Syndrome of Inappropriate Antidiuretic Hormone (SIADH) model in rats. This can be induced by continuous subcutaneous infusion of desmopressin (dDAVP), a synthetic analog of vasopressin, and administration of a liquid diet or water loading.
Experimental Groups:
-
Group 1: Vehicle control (receiving the same vehicle used for this compound)
-
Group 2: this compound (e.g., 3 mg/kg, orally once daily)
-
Group 3: this compound (e.g., 10 mg/kg, orally once daily)
-
(Optional) Group 4: Positive control (e.g., another aquaretic agent)
Procedure:
-
Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) to individual metabolic cages for at least 3 days before the start of the experiment.
-
Induction of Hyponatremia:
-
Implant osmotic minipumps for subcutaneous infusion of dDAVP at a rate known to induce antidiuresis.
-
Provide a liquid diet or enforce water loading to induce hyponatremia (target serum sodium < 130 mEq/L).
-
-
Treatment:
-
Once hyponatremia is established, randomize the animals into the experimental groups.
-
Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 5 days).
-
-
Monitoring and Sample Collection:
-
Measure body weight, food and water intake, and urine output daily.
-
Collect blood samples (e.g., via tail vein) at baseline and at specified time points after dosing (e.g., 2, 4, 8, and 24 hours post-dose on day 1 and day 5) for measurement of serum sodium and osmolality.
-
Collect urine samples over 24-hour periods to measure urine volume, osmolality, and electrolyte concentrations.
-
-
Data Analysis:
-
Analyze changes in serum sodium, urine osmolality, and urine volume between the treatment and control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in serum sodium and urine volume, and a decrease in urine osmolality in the this compound-treated groups compared to the vehicle control group would indicate efficacy.
-
Visualizations
Signaling Pathway of Vasopressin V2 Receptor and this compound's Mechanism of Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical trial: short-term effects of combination of this compound, a selective vasopressin V2 receptor antagonist, and diuretics on ascites in patients with cirrhosis without hyponatraemia--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Satavaptan Instability in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Satavaptan in long-term cell culture experiments. Our goal is to help you anticipate and resolve potential issues related to the stability and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is a hydrophobic small molecule. For cell culture applications, it is recommended to prepare a high-concentration stock solution in a sterile, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.
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Preparation : Dissolve this compound powder in 100% DMSO to create a stock solution, for example, at a concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication or gentle warming in a 37°C water bath.[1][2]
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Storage : Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.[1][2]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cellular toxicity. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent itself.[1]
Q3: Can this compound degrade in my cell culture medium over time?
A3: Yes, like many small molecules, this compound's stability can be compromised under typical cell culture conditions (37°C, pH 7.2-7.4). Degradation can occur through several mechanisms:
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Chemical Degradation : The compound may undergo hydrolysis or oxidation due to interactions with media components, light, or dissolved oxygen.
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Enzymatic Degradation : If you are using a medium containing serum (e.g., FBS), enzymes such as esterases and proteases present in the serum can metabolize the compound. Cells themselves can also metabolize the compound.
Q4: How often should I change the medium containing this compound in a long-term experiment?
A4: For long-term experiments, it is best practice to perform regular media changes. This helps to maintain a consistent concentration of the active compound and to replenish essential nutrients for the cells. The optimal frequency depends on the stability of this compound in your specific experimental setup and the metabolic rate of your cell line. A good starting point is to replace at least 50% of the medium with fresh, compound-containing medium every 2-3 days.
Q5: Does the presence of serum in the culture medium affect this compound's stability or activity?
A5: Yes, serum can impact this compound in two primary ways. First, enzymes within the serum can contribute to its degradation. Second, this compound may bind to proteins in the serum, such as albumin. This protein binding can reduce the free, active concentration of the compound available to interact with the cells. It is important to test for compound stability and efficacy in the specific serum concentration you plan to use.
Troubleshooting Guide
Q1: I've diluted my this compound stock solution into the culture medium and now I see a precipitate. What should I do?
A1: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous culture medium. This is a common issue with hydrophobic molecules.
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Immediate Action : Do not add the medium with precipitate to your cells. The actual concentration of the soluble compound will be unknown and lower than intended, and the precipitate itself can be cytotoxic.
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Troubleshooting Steps :
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Reduce Final Concentration : The simplest solution is to test a lower final concentration of this compound.
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Optimize Dilution Method : Avoid "solvent shock" by performing a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free medium. Mix gently, and then add this intermediate dilution to the final volume of complete (serum-containing) medium.
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Check Stock Solution : Ensure your DMSO stock solution is fully dissolved before diluting it into the medium.
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Q2: I'm observing a diminished biological effect of this compound after several days in culture. What could be the cause?
A2: A loss of effect over time strongly suggests that the active concentration of this compound is decreasing.
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Potential Causes :
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Compound Degradation : this compound may be degrading under the culture conditions.
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Cellular Metabolism : The cells may be metabolizing the compound into an inactive form.
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Adsorption : The compound might be adsorbing to the plastic surfaces of your culture vessels.
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Solutions :
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Increase Frequency of Media Changes : Replenishing the medium with fresh this compound more frequently (e.g., daily) can help maintain a stable, effective concentration.
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Assess Stability : Perform a stability study to determine the rate of degradation in your specific medium and conditions (see Experimental Protocols section). This can be done by incubating this compound in the medium (with and without cells) and measuring its concentration at different time points using HPLC or LC-MS.
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Q3: My cells are showing signs of stress or toxicity that don't seem related to this compound's known mechanism of action. What should I check?
A3: Unexplained cellular stress can arise from several sources unrelated to the compound's primary pharmacology.
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Troubleshooting Checklist :
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Vehicle Control : Ensure you have a vehicle (DMSO) control running in parallel. If cells in the vehicle control also show stress, the issue is likely the DMSO concentration. Lower the final DMSO concentration to below 0.1% if possible.
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Precipitation : Even if not easily visible, micro-precipitation can cause cellular stress. Try the troubleshooting steps for precipitation (see Q1 in this section).
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Contamination : Rule out common cell culture contaminants like mycoplasma, which can cause a wide range of cellular effects.
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Media pH : Ensure the addition of the this compound stock solution is not significantly altering the pH of your culture medium.
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Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for hydrophobic compounds like this compound. |
| Stock Concentration | 10-20 mM | A high concentration minimizes the volume of solvent added to the final culture medium. |
| Storage Temperature | -20°C or -80°C | Low temperatures are critical for preventing chemical degradation over time. |
| Storage Conditions | Sterile, single-use aliquots, protected from light | Avoids repeated freeze-thaw cycles and light exposure, which can degrade the compound. |
| Final DMSO in Media | ≤ 0.5% (ideally < 0.1%) | Minimizes solvent-induced cytotoxicity and off-target effects. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a method to quantify the degradation of this compound over time in your specific experimental conditions.
Objective : To determine the percentage of this compound remaining in cell culture medium after incubation at 37°C over 72 hours.
Materials :
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This compound stock solution (10 mM in DMSO)
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Complete cell culture medium (the same used in your experiments)
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO₂)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Acetonitrile (HPLC grade)
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Centrifuge
Procedure :
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Prepare Spiked Media : Pre-warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%). Mix thoroughly by inverting the container.
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Time Zero (T=0) Sample : Immediately after preparation, transfer a 1 mL aliquot of the spiked media into a microcentrifuge tube. This is your T=0 reference sample.
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Incubation : Dispense 1 mL aliquots of the remaining spiked media into several sterile microcentrifuge tubes. Place these tubes in the incubator at 37°C with 5% CO₂.
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Time-Point Collection : At each desired time point (e.g., 4, 8, 24, 48, 72 hours), remove one tube from the incubator.
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Sample Processing :
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To each 1 mL sample (including the T=0 sample), add 2 volumes (2 mL) of cold acetonitrile to precipitate proteins from the serum.
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Vortex vigorously for 30 seconds.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean HPLC vial.
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HPLC Analysis : Analyze the samples using a validated HPLC method to quantify the peak area corresponding to this compound. The method will depend on your specific column and system, but a reverse-phase C18 column is a common starting point.
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Data Analysis : Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula:
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% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
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Mandatory Visualization
Caption: Workflow for long-term cell culture experiments with this compound.
References
Optimizing Satavaptan dosage to avoid rapid hyponatremia correction
Welcome to the technical support center for Satavaptan. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments focused on optimizing this compound dosage to avoid rapid hyponatremia correction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally active vasopressin V2 receptor antagonist.[1][2] By blocking the V2 receptors in the principal cells of the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP).[3][4][5] This antagonism prevents the translocation of aquaporin-2 water channels to the cell membrane, leading to a decrease in water reabsorption by the kidneys. The result is an increase in electrolyte-free water excretion, known as aquaresis, which raises serum sodium concentrations.
Q2: What are the recommended starting doses for this compound in experimental settings?
Clinical trials have investigated a range of oral doses for this compound, typically starting from 5 mg to 50 mg once daily. In studies involving patients with cirrhosis and hyponatremia, doses of 5 mg, 12.5 mg, and 25 mg per day were used. For patients with the syndrome of inappropriate antidiuretic hormone (SIADH), doses of 25 mg and 50 mg have been evaluated. The choice of the initial dose in a research setting should be guided by the specific animal model or patient population and the severity of hyponatremia. For other vasopressin receptor antagonists like Tolvaptan, a starting dose of 15 mg daily is common.
Q3: How quickly does this compound correct serum sodium levels?
The onset of action for vaptans, including this compound, is typically within a few hours of administration. The maximum effect is generally observed within 2 to 4 hours. In clinical trials, a statistically significant increase in serum sodium can be observed within the first 24 to 48 hours of treatment. The rate of correction is dose-dependent.
Q4: What is considered a dangerously rapid correction of hyponatremia?
Overly rapid correction of chronic hyponatremia can lead to a severe neurological condition called osmotic demyelination syndrome (ODS). To minimize this risk, the rate of serum sodium correction should generally not exceed 8-10 mEq/L in the first 24 hours and 18 mEq/L in the first 48 hours. For patients with a higher risk of ODS (e.g., those with alcoholism, malnutrition, or advanced liver disease), a more conservative correction rate of less than 8 mEq/L per 24 hours is advised.
Q5: What are the primary adverse events to monitor for during this compound administration?
The most critical adverse event to monitor for is an overly rapid correction of serum sodium. Other common side effects are related to its mechanism of action and include thirst and increased urinary frequency. It is also important to monitor for signs of hypovolemia, especially in patients who may have a compromised fluid intake. This compound is contraindicated in hypovolemic hyponatremia.
Troubleshooting Guide
Issue: Serum sodium is correcting more rapidly than the recommended 8-10 mEq/L in 24 hours.
Possible Cause:
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The initial dose of this compound is too high for the individual's sensitivity.
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The patient's underlying condition causing hyponatremia is resolving, leading to a combined effect on water excretion.
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Fluid intake is not adequately matching the aquaretic effect of the drug.
Solution:
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Discontinue this compound Immediately: Stop the administration of the drug.
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Administer Electrolyte-Free Water: If the patient is able to drink, provide plain water orally. If oral intake is not possible, an intravenous infusion of 5% dextrose in water (D5W) can be initiated to help lower the serum sodium level.
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Consider Desmopressin (DDAVP): In cases of severe overcorrection, the administration of desmopressin (a vasopressin analog) can be used to counteract the aquaretic effect of this compound. This "DDAVP clamp" helps to prevent further water loss by the kidneys.
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Increase Monitoring Frequency: Monitor serum sodium levels every 1-2 hours to track the response to the interventions and ensure the rate of correction is brought within a safe range.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on this compound.
Table 1: Mean Change in Serum Sodium with this compound Treatment
| Study Population | This compound Dose | Mean Change in Serum Sodium (mmol/L) | Time Point |
| Cirrhosis with Hyponatremia | 5 mg/day | +4.5 (± 3.5) | Day 5 |
| 12.5 mg/day | +4.5 (± 4.8) | Day 5 | |
| 25 mg/day | +6.6 (± 4.3) | Day 5 | |
| Placebo | +1.3 (± 4.2) | Day 5 | |
| SIADH | 25 mg/day | SNa at end of treatment: 136 (± 3) | 5 days |
| 50 mg/day | SNa at end of treatment: 140 (± 6) | 5 days | |
| Placebo | SNa at end of treatment: 130 (± 5) | 5 days |
Data synthesized from multiple sources.
Table 2: Response Rates and Adverse Events
| Study Population | This compound Dose | Responder Rate* | Incidence of Rapid Correction |
| Dilutional Hyponatremia | 25 mg/day | 48.6% | Not specified, but higher rates with 50mg dose |
| 50 mg/day | 61.0% | Higher rates of adverse events, including rapid correction | |
| Placebo | 26.8% | N/A | |
| SIADH | 25 mg/day | 79% | No serious drug-related adverse events reported |
| 50 mg/day | 83% | No serious drug-related adverse events reported | |
| Placebo | 13% | N/A |
*Responder rate defined as normalization of serum sodium (≥ 135 mmol/L) or an increase of at least 5 mmol/L from baseline.
Experimental Protocols
Protocol 1: Monitoring Serum Sodium During this compound Administration in a Clinical Research Setting
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Baseline Assessment: Obtain a baseline serum sodium measurement within 2-4 hours before the first dose of this compound.
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Initial Dosing: Administer the selected initial dose of this compound (e.g., 5 mg, 12.5 mg, or 25 mg).
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Fluid Intake: Unless contraindicated, allow ad libitum (as desired) fluid intake during the first 24-48 hours of treatment to avoid overly rapid correction.
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Frequent Monitoring:
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Measure serum sodium every 2-4 hours for the first 12-24 hours after drug initiation.
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If the rate of correction is within the target range, monitoring frequency can be extended to every 6-8 hours.
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Dose Titration:
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If the serum sodium has not increased by the desired amount after 24 hours, consider titrating the dose upwards (e.g., from 25 mg to 50 mg).
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After any dose adjustment, resume frequent monitoring (every 2-4 hours).
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Safety Checks:
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At each time point, calculate the rate of sodium correction over the preceding hours and the cumulative change over 24 hours.
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If the rate of correction exceeds 0.5 mEq/L/hour or the 24-hour change approaches 8-10 mEq/L, consider dose reduction or temporary discontinuation.
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Visualizations
Caption: Signaling pathway of this compound at the V2 receptor.
Caption: Troubleshooting workflow for rapid hyponatremia correction.
References
Technical Support Center: Managing Off-Target Effects of Satavaptan in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Satavaptan in a preclinical setting. The information is designed to help anticipate and manage potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the vasopressin V2 receptor.[1] By blocking the action of arginine vasopressin (AVP) at these receptors in the renal collecting ducts, it inhibits water reabsorption, leading to an increase in free water excretion (aquaresis) without a significant loss of electrolytes.[1]
Q2: What are the known off-target interactions of this compound in preclinical studies?
A2: Preclinical studies have demonstrated that this compound (also known as SR121463) is highly selective for the V2 receptor. It exhibits significantly lower affinity for other related receptors, including the vasopressin V1a, V1b, and oxytocin (OT) receptors. The potency of interaction with these off-target receptors is at least 100-fold lower than its potency for the V2 receptor.[1]
Q3: What are the expected on-target effects of this compound in animal models?
A3: The primary on-target pharmacodynamic effect of this compound is a dose-dependent increase in urine output (aquaresis) and a decrease in urine osmolality.[1] This is a direct result of its V2 receptor antagonism. It is crucial to differentiate these expected effects from potential off-target toxicities.
Q4: What are the common challenges encountered in preclinical studies with aquaretics like this compound?
A4: A primary challenge is managing the pronounced aquaretic effect, which can lead to dehydration, electrolyte imbalances (such as hypernatremia), and associated physiological stress in animal models. Careful monitoring of fluid intake, body weight, and serum electrolytes is essential. Another challenge is distinguishing true off-target toxicities from exaggerated on-target pharmacological effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive weight loss and signs of dehydration in animal models (e.g., lethargy, ruffled fur) | Exaggerated on-target aquaretic effect. | - Ensure animals have free and easy access to a palatable water source. - Consider providing a supplementary hydration source, such as a gel pack or a second water bottle. - Monitor body weight and clinical signs daily. - If severe, consider dose reduction or temporary cessation of treatment. |
| Elevated serum sodium (hypernatremia) in treated animals | Excessive free water loss relative to sodium excretion due to V2 receptor blockade. | - Confirm free access to water. - Monitor serum electrolytes at baseline and throughout the study. - Evaluate for signs of dehydration, as this can exacerbate hypernatremia. - Adjust the dose if hypernatremia is severe or persistent. |
| Unexpected behavioral or physiological changes not readily explained by aquaresis | Potential off-target effect. | - Review the known off-target binding profile of this compound. - Conduct a thorough literature search for similar effects with other vasopressin receptor antagonists. - Consider including additional control groups to isolate the variable. - If the effect is significant, consider conducting secondary pharmacology screens to identify potential off-target interactions. |
| Inconsistent or variable aquaretic response between animals | Differences in individual animal physiology, hydration status, or drug metabolism. | - Ensure consistent environmental conditions (temperature, humidity). - Acclimatize animals properly before the start of the study. - Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to improve statistical power. |
Data Presentation
This compound Receptor Binding Affinity
| Receptor | Species | Kᵢ (nM) | Selectivity vs. V2 Receptor |
| V2 | Rat | 1.42[1] | - |
| Bovine | 0.64 | - | |
| Human | 4.1 | - | |
| V1a | - | >100-fold lower affinity than V2 | >100x |
| V1b | - | >100-fold lower affinity than V2 | >100x |
| Oxytocin | - | >100-fold lower affinity than V2 | >100x |
Experimental Protocols
Radioligand Binding Assay for Vasopressin Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound (e.g., this compound) for vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor.
Materials:
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Cell membranes prepared from cell lines stably expressing the human V1a, V1b, V2, or oxytocin receptor.
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Radioligand specific for each receptor (e.g., [³H]-Arginine Vasopressin).
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Unlabeled arginine vasopressin (for non-specific binding determination).
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Test compound (this compound) at various concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.
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Total Binding: Add assay buffer and a fixed concentration of the radioligand.
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Non-specific Binding: Add assay buffer, the radioligand, and a high concentration of unlabeled arginine vasopressin (e.g., 1 µM).
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Competitive Binding: Add assay buffer, the radioligand, and varying concentrations of this compound.
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Incubation: Add the cell membranes to all tubes, vortex gently, and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Termination: Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
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Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
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Visualizations
References
Navigating Satavaptan Stability: A Guide to Preventing Degradation During Sample Storage
For researchers, scientists, and drug development professionals working with Satavaptan, ensuring sample integrity is paramount for accurate and reproducible experimental results. This technical support center provides essential guidance on preventing the degradation of this compound during sample storage, offering troubleshooting advice and answers to frequently asked questions.
The stability of a pharmaceutical compound like this compound, a selective vasopressin V2 receptor antagonist, can be influenced by various environmental factors. Understanding and controlling these factors is critical to maintaining the chemical integrity of the molecule throughout the experimental process. While specific public data on the degradation pathways of this compound is limited, general principles of drug stability and information from forced degradation studies of similar molecules, such as Tolvaptan, can provide valuable insights.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
Based on general knowledge of pharmaceutical stability, the primary factors that can lead to the degradation of this compound include:
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Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[3][4]
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pH: Samples stored in highly acidic or basic solutions may undergo hydrolysis.[1]
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Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
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Oxidation: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for this compound samples?
To minimize degradation, it is recommended to store this compound samples under controlled conditions. Adherence to guidelines from the International Council for Harmonisation (ICH) for pharmaceutical stability testing is best practice.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) or Frozen (-20°C to -80°C) | Reduces the rate of chemical degradation. |
| Light | Protected from light (e.g., amber vials, storage in the dark) | Prevents photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage of sensitive samples | Minimizes oxidative degradation. |
| Container | Tightly sealed, appropriate material (e.g., glass or polypropylene) | Prevents contamination and solvent evaporation. |
Q3: How can I assess the stability of my this compound samples?
A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), is required to assess the stability of this compound samples. This method should be capable of separating the intact drug from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation. | Review storage conditions (temperature, light exposure). Prepare fresh samples and re-analyze. Conduct forced degradation studies to identify potential degradants. |
| Decrease in this compound peak area over time | Degradation of the analyte. | Verify storage temperature and ensure protection from light. Check the pH of the sample solution. |
| Inconsistent results between replicates | Inhomogeneous sample or ongoing degradation. | Ensure complete dissolution and mixing of the sample. Analyze samples immediately after preparation or store them under validated conditions. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Stress Conditions:
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Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).
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Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at a controlled temperature.
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Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature.
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Thermal Degradation: Store the solid drug or its solution at an elevated temperature (e.g., 70°C).
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Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.
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Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC/UPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizing Degradation and Experimental Workflow
To aid in understanding the potential degradation and the process of stability testing, the following diagrams are provided.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
References
Addressing variability in Satavaptan response across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of variable responses to Satavaptan across different cell lines. Understanding the underlying factors contributing to this variability is crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues when observing inconsistent effects of this compound in your cell-based assays.
Problem: Little to no response to this compound in a specific cell line.
| Possible Cause | Suggested Solution |
| Low or absent Vasopressin V2 Receptor (AVPR2) expression. | 1. Verify AVPR2 Expression: Confirm the mRNA and protein expression levels of AVPR2 in your cell line using qRT-PCR and Western blotting, respectively. Compare these levels to a known responsive cell line (positive control). 2. Select an Appropriate Cell Line: If AVPR2 expression is confirmed to be low or absent, consider using a different cell line known to express AVPR2 at higher levels. The Human Protein Atlas is a useful resource for exploring AVPR2 expression across various cell lines.[1][2][3][4][5] |
| Presence of AVPR2 gene mutations. | 1. Sequence the AVPR2 Gene: In cases of unexpected non-responsiveness in a supposedly AVPR2-positive cell line, sequencing the AVPR2 gene can identify mutations that may affect receptor function, ligand binding, or downstream signaling. |
| Inefficient G-protein coupling. | 1. Assess Downstream Signaling: Measure the accumulation of cyclic AMP (cAMP) in response to a known AVPR2 agonist (e.g., vasopressin or desmopressin) to confirm functional coupling of the receptor to adenylyl cyclase. A lack of cAMP response indicates a potential issue with G-protein coupling. |
| Incorrect assay conditions. | 1. Optimize Agonist Concentration: When using an antagonist assay format, ensure the concentration of the stimulating agonist (e.g., vasopressin) is at an appropriate level (typically EC50 to EC80) to elicit a measurable response that can be inhibited. 2. Review Assay Protocol: Double-check all reagent concentrations, incubation times, and instrument settings against a validated protocol for vasopressin receptor antagonist assays. |
Problem: High variability in this compound response between replicate experiments.
| Possible Cause | Suggested Solution |
| Cell line heterogeneity or genetic drift. | 1. Use Low Passage Number Cells: Work with cell lines at a low passage number to minimize the effects of genetic drift that can occur over time in culture. 2. Perform Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity and rule out cross-contamination. |
| Inconsistent cell culture conditions. | 1. Standardize Cell Culture Practices: Maintain consistent cell densities at the time of seeding and treatment. Ensure uniform media composition, serum concentration, and incubation conditions (temperature, CO2, humidity) across all experiments. |
| Variability in compound preparation. | 1. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound and any agonists from a concentrated stock solution for each experiment to avoid degradation. 2. Ensure Proper Solubilization: Confirm that this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the arginine vasopressin receptor 2 (AVPR2). By binding to AVPR2, it inhibits the action of arginine vasopressin (AVP). This blocks the signaling cascade that leads to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The ultimate effect is a decrease in water reabsorption in the collecting ducts of the kidneys.
This compound Signaling Pathway
Q2: Why does the response to this compound differ between cell lines?
A2: The primary reason for differing responses is the variation in the expression level of the target receptor, AVPR2. Cell lines with high AVPR2 expression are generally more sensitive to this compound. For instance, studies have shown that this compound's effects on cell apoptosis are observed in AVPR2-positive cell lines (like LLC-PK1) but not in AVPR2-negative cell lines (like CHO). Similarly, its anti-proliferative effects in renal cancer cell lines (CAKI-2 and A498) are dependent on the presence of V2 receptors. Other factors can include mutations in the AVPR2 gene that alter its function or downstream signaling components.
Q3: How can I determine if my cell line is a suitable model for this compound studies?
A3: The suitability of a cell line depends on the expression and functional status of AVPR2. You can assess this by:
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Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure AVPR2 mRNA levels.
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Protein Expression Analysis: Use Western blotting to detect the AVPR2 protein.
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Functional Assays: Perform a cAMP accumulation assay in response to an AVPR2 agonist like desmopressin (dDAVP) to confirm that the expressed receptor is functionally coupled to its signaling pathway.
Q4: Are there any commercially available cell lines that are known to be responsive to this compound?
Quantitative Data
The following table summarizes available quantitative data for this compound's binding affinity. Note that IC50 values are highly dependent on the specific cell line and assay conditions.
| Parameter | Species/Tissue | Value | Reference |
| Ki | Rat Kidney Membranes | 1.42 nM | |
| Ki | Bovine Kidney Membranes | 0.64 nM | |
| Ki | Human Kidney Membranes | 4.1 nM |
Experimental Protocols
1. Protocol: Measurement of cAMP Accumulation (Antagonist Mode)
This protocol is a general guideline for determining the inhibitory effect of this compound on agonist-induced cAMP production.
Experimental Workflow for cAMP Assay
Materials:
-
AVPR2-expressing cells (e.g., HEK293-AVPR2)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
AVPR2 agonist (e.g., desmopressin - dDAVP)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed AVPR2-expressing cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the AVPR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Treatment: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the prepared AVPR2 agonist to the wells containing this compound. It is recommended to include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.
2. Protocol: Western Blot for AVPR2 Expression
Materials:
-
Cell lines of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AVPR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
Sample Preparation: Mix equal amounts of protein from each cell lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AVPR2 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. The intensity of the band corresponding to AVPR2 will indicate its relative protein expression level.
References
- 1. Tissue expression of AVPR2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Cell line - AVPR2 - The Human Protein Atlas [proteinatlas.org]
- 3. AVPR2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Subcellular - AVPR2 - The Human Protein Atlas [proteinatlas.org]
- 5. AVPR2 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]
Technical Support Center: Managing Satavaptan-Induced Dehydration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage dehydration in animal models administered Satavaptan, a selective vasopressin V2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced dehydration?
A1: this compound is a selective antagonist of the vasopressin V2 receptor (V2R) located in the renal collecting ducts.[1][2] By blocking the V2R, this compound prevents the action of endogenous arginine vasopressin (AVP). This inhibition disrupts the signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[3][4][5] Consequently, the collecting ducts become less permeable to water, leading to a decrease in water reabsorption and an increase in the excretion of free water, a process known as aquaresis. This therapeutic effect, however, can lead to excessive water loss and subsequent dehydration if not properly managed.
Q2: What are the common clinical signs of dehydration in rodents?
A2: Early detection of dehydration is crucial for animal welfare. Common clinical signs in rodents include:
-
Reduced skin turgor: When the skin on the back is gently lifted, it does not immediately return to its normal position ("skin tenting"). This is a key indicator, though it may only become apparent at 5% or more dehydration.
-
Sunken and dry eyes.
-
Lethargy and reduced activity.
-
Weight loss: A body weight loss of more than 10% within 48 hours can be indicative of dehydration.
-
Changes in urine and feces: Lack of urine output for over 12 hours and few or no fecal pellets are warning signs.
-
"Square" tail in rodents: The dorsal and ventral lateral ligaments of the tail become more visible.
Q3: How can I proactively prevent or minimize dehydration in my animal cohort?
A3: A multi-faceted approach is recommended:
-
Fluid Supplementation: Provide supplemental sources of hydration. This can include offering water-rich foods such as hydrogels or moistened chow. For more severe cases, subcutaneous administration of warmed sterile saline (0.9% NaCl) or lactated Ringer's solution may be necessary.
-
Environmental Enrichment: While not directly proven for drug-induced dehydration, environmental enrichment can reduce stress and may encourage natural behaviors, including drinking. Providing easily accessible water sources and palatable fluids can be beneficial.
-
Close Monitoring: Implement a rigorous monitoring schedule, especially during the initial phase of this compound administration. This should include daily body weight measurements, assessment of clinical signs of dehydration, and monitoring of water and food intake.
Q4: What parameters should I monitor to assess the hydration status of my animals?
A4: A comprehensive monitoring plan is essential. Key parameters include:
-
Daily Body Weight: The most sensitive indicator of fluid balance.
-
Water and Food Consumption: Quantify daily intake to ensure animals are consuming adequate fluids.
-
Urine Output and Osmolality: If feasible, collecting urine in metabolic cages allows for the measurement of volume and osmolality, providing a direct assessment of the aquaretic effect and hydration status.
-
Clinical Signs: Regular observation for the signs of dehydration listed in Q2.
-
Blood Parameters: In some cases, it may be necessary to analyze blood for electrolytes (sodium, potassium), hematocrit, and plasma osmolality to get a precise measure of hydration and electrolyte balance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant weight loss (>10% in 48h) | Severe dehydration due to excessive aquaresis. | - Immediately administer subcutaneous warmed isotonic fluids (e.g., 0.9% saline).- Provide oral rehydration solutions or hydrogels.- Temporarily reduce or pause this compound dosage after consulting with the study director.- Increase monitoring frequency to every 4-6 hours. |
| Animal appears lethargic and has reduced skin turgor | Moderate to severe dehydration. | - Assess for other clinical signs of dehydration.- Provide immediate fluid support as described above.- Ensure easy access to multiple water sources within the cage. |
| Low water intake despite availability | Palatability issues, stress, or severe dehydration (animals that are significantly dehydrated may stop drinking). | - Offer alternative fluid sources like flavored water (e.g., with a small amount of sucrose) or hydrogels.- Evaluate for and mitigate potential stressors in the housing environment.- If dehydration is suspected, provide parenteral fluids. |
| Urine output is excessively high | Strong aquaretic response to this compound. | - Ensure unrestricted access to drinking water.- Monitor for compensatory increases in water intake.- If signs of dehydration appear, consider a dose adjustment of this compound. |
Data Presentation
Table 1: Key Monitoring Parameters for Dehydration in Rodents
| Parameter | Method of Assessment | Frequency | Signs of Dehydration |
| Body Weight | Digital scale | Daily | >5-10% loss from baseline |
| Skin Turgor | Skin tenting on the back | Daily | Skin remains tented for >2 seconds |
| Physical Appearance | Visual inspection | Daily | Sunken eyes, piloerection, hunched posture |
| Behavior | Observation | Daily | Lethargy, inactivity, reduced food/water intake |
| Urine Output | Metabolic cages / visual check of bedding | Daily | Anuria for >12 hours |
| Water Intake | Graduated water bottles | Daily | Significant decrease from baseline |
Experimental Protocols
Protocol 1: Assessment of Dehydration and Rehydration Therapy
This protocol provides a framework for identifying and managing dehydration in rodents receiving this compound.
1. Daily Monitoring:
- Record the body weight of each animal at the same time each day.
- Visually inspect each animal for clinical signs of dehydration as detailed in Table 1.
- Measure and record water and food consumption for each cage.
- Visually check bedding for the presence of urine.
2. Dehydration Scoring:
- Mild (5% dehydration): Slight loss of skin turgor, minimal change in appearance or activity.
- Moderate (6-10% dehydration): Noticeable skin tenting, sunken eyes, slight lethargy.
- Severe (>10% dehydration): Pronounced skin tenting, sunken and dry eyes, significant lethargy or recumbency.
3. Rehydration Strategy:
- Mild Dehydration:
- Provide a supplemental water source in the cage, such as a hydrogel pack or a second water bottle.
- Offer moistened food pellets.
- Moderate Dehydration:
- Administer warmed (37°C) sterile 0.9% saline or lactated Ringer's solution subcutaneously. The volume can be calculated as: Body weight (g) x % dehydration (as a decimal). For a 300g rat with 8% dehydration, this would be 300 x 0.08 = 24 mL, administered over 24 hours in divided doses.
- Provide oral rehydration solutions.
- Severe Dehydration:
- Immediate subcutaneous or intravenous fluid therapy is required. Consult with a veterinarian.
- Consider temporary cessation of this compound administration.
Protocol 2: Quantification of Water Intake and Urine Output
This protocol describes the use of metabolic cages to obtain precise measurements of fluid balance.
1. Acclimation:
- Acclimate animals to the metabolic cages for at least 3 days prior to the start of the experiment to minimize stress-related effects on water intake and urine output.
2. Experimental Procedure:
- House animals individually in metabolic cages.
- Provide a pre-weighed amount of food and a known volume of water in a graduated drinking tube.
- Administer this compound at the predetermined dose and route.
- Over a 24-hour period, collect the urine in a chilled container.
- At the end of the 24-hour period:
- Record the remaining volume of water in the drinking tube and the remaining weight of the food.
- Measure the total volume of urine collected.
- Calculate water and food intake.
- Urine samples can be aliquoted and stored for later analysis of osmolality and electrolyte content.
Mandatory Visualizations
Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for the daily monitoring and management of dehydration in animal studies.
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of V2 Receptor Antagonists in the Treatment of Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of vasopressin V2 receptor in acute regulation of aquaporin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Satavaptan Administration for Chronic Dosing Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Satavaptan for chronic dosing studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate the design and execution of successful preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) V2 receptor.[1] Its primary mechanism of action is to block the binding of AVP to the V2 receptors located on the principal cells of the collecting ducts in the kidneys.[1][2] This inhibition prevents the AVP-induced cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[2][3] Consequently, water reabsorption from the urine is reduced, leading to an increase in free water excretion (aquaresis), a decrease in urine osmolality, and a subsequent increase in serum sodium concentration.
Q2: What are the primary challenges associated with chronic administration of this compound in preclinical studies?
A2: The primary challenges in chronic dosing studies with this compound revolve around its potent aquaretic effect. This can lead to excessive thirst (polydipsia) and urination (polyuria) in animal models, potentially causing dehydration, electrolyte imbalances, and significant stress on the animals if not managed properly. Maintaining a stable and consistent drug exposure over a long period can also be challenging due to formulation stability and potential for altered pharmacokinetics with chronic administration.
Q3: What are suitable vehicles for oral administration of this compound in rodents?
A3: For preclinical oral safety studies, a common vehicle for suspension formulations is an aqueous solution of 0.5% carboxymethylcellulose (CMC) with 0.1% Polysorbate 80 (Tween® 80). This combination helps to create a stable suspension of hydrophobic drugs like this compound for administration via oral gavage. It is crucial to ensure the stability of this compound in the chosen vehicle for the duration of the study.
Q4: How can I monitor the pharmacodynamic effects of this compound in a chronic study?
A4: The primary pharmacodynamic effects of this compound can be monitored by measuring changes in urine volume and urine osmolality. A successful V2 receptor antagonism will result in a dose-dependent increase in urine output and a decrease in urine osmolality. Additionally, monitoring serum sodium levels is crucial, as an increase is an expected outcome of the aquaresis.
Troubleshooting Guides
Issue 1: Animal Distress and Dehydration
-
Symptoms: Excessive water consumption, frequent urination, weight loss, lethargy, sunken eyes, and poor skin turgor.
-
Possible Causes:
-
The aquaretic effect of this compound is leading to significant fluid loss.
-
Inadequate access to drinking water to compensate for fluid loss.
-
The dose of this compound is too high for the animal model.
-
-
Troubleshooting Steps:
-
Ensure ad libitum access to water: Provide multiple, easily accessible water sources within the cage.
-
Monitor water intake and urine output: Quantify daily water consumption and urine production to assess the severity of the aquaresis.
-
Monitor body weight and clinical signs daily: A significant drop in body weight is an early indicator of dehydration.
-
Consider dose reduction: If signs of dehydration persist despite adequate water access, a reduction in the this compound dose may be necessary.
-
Electrolyte monitoring: Periodically measure serum electrolytes to ensure they remain within a physiological range.
-
Issue 2: Variability in Pharmacokinetic (PK) Data
-
Symptoms: High inter-animal variability in plasma drug concentrations at given time points.
-
Possible Causes:
-
Inconsistent oral gavage technique leading to inaccurate dosing.
-
Instability of the this compound formulation.
-
Variations in gastric emptying and absorption among animals.
-
Sex differences in drug metabolism.
-
-
Troubleshooting Steps:
-
Standardize oral gavage procedure: Ensure all personnel are thoroughly trained in the correct technique to minimize variability in administration.
-
Verify formulation stability: Regularly assess the concentration and homogeneity of the this compound suspension to ensure accurate dosing.
-
Control for feeding status: Fasting animals before dosing can help to reduce variability in gastric emptying and absorption.
-
Consider sex-specific analysis: Analyze PK data separately for male and female animals, as sex-dependent differences in metabolism have been observed for other vaptans.
-
Issue 3: Esophageal or Gastric Injury during Oral Gavage
-
Symptoms: Signs of pain during dosing, refusal to eat or drink, weight loss, or presence of blood on the gavage needle.
-
Possible Causes:
-
Improper restraint or gavage technique.
-
Use of an inappropriately sized or damaged gavage needle.
-
Repeated trauma to the esophagus from chronic dosing.
-
-
Troubleshooting Steps:
-
Proper training and technique: Only trained personnel should perform oral gavage. The animal must be properly restrained to ensure the head and neck are aligned.
-
Select the correct gavage needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. The length of the needle should be pre-measured to reach the stomach without causing perforation.
-
Lubricate the gavage needle: Dipping the tip of the needle in sterile water or the vehicle can facilitate smoother passage.
-
Monitor for signs of injury: Closely observe the animals after each dosing session for any signs of distress. If injury is suspected, cease dosing and consult with a veterinarian.
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of V2 Receptor Antagonists in Rodents
| Compound | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Tolvaptan | Rat (Male) | 1 mg/kg, PO | 250 ± 30 | 1.0 | 1,210 ± 150 | 3.9 | |
| Tolvaptan | Rat (Female) | 1 mg/kg, PO | 980 ± 120 | 2.0 | 7,160 ± 890 | 5.8 | |
| TTAC-0001 | Mouse | 10 mg/kg, IV | - | - | - | 20-30 | |
| TTAC-0001 | Rat | 10 mg/kg, IV | - | - | - | 20-30 | |
| Dorsomorphin | Rat (Male) | 10 mg/kg, PO | 125.3 ± 21.7 | 0.5 | 289.4 ± 45.2 | 2.1 |
Table 2: Preclinical Pharmacodynamic Effects of V2 Receptor Antagonists in Rodents
| Compound | Animal Model | Dose and Route | Effect on Urine Volume | Effect on Urine Osmolality | Effect on Serum Sodium | Reference |
| This compound | Normal Rat | 0.03-10 mg/kg, PO | Dose-dependent increase | Dose-dependent decrease | - | |
| This compound | Cirrhotic Rat (Hyponatremic) | - | Increase | Decrease | Increase | |
| Tolvaptan | Hyponatremic Rat | 0.25-8 mg/kg/day, PO | - | - | Normalization | |
| SK&F 101926 | Hydropenic Rat | Dose-dependent, IP/IV/IM/SC | Dose-dependent increase | - | - | |
| [d(CH2)5-D-Tyr(Et)VAVP] | Rat with LV dysfunction | 36 µ g/day , IV infusion | Initial 10-fold increase, then attenuation | Initial 10-fold decrease, then attenuation | - |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a stable and homogenous suspension of this compound for chronic oral administration in rodents.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
-
0.1% (v/v) Polysorbate 80 (Tween® 80)
-
Sterile water for injection
-
Glass mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.
-
Prepare the vehicle by dissolving CMC in sterile water with gentle heating and stirring. Once dissolved and cooled to room temperature, add Polysorbate 80 and mix thoroughly.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.
-
Stir the suspension continuously on a stir plate at a low speed to maintain homogeneity before and during dosing.
-
Quality Control: Before the first administration and periodically throughout the study, take a sample of the suspension to verify the concentration and homogeneity of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Protocol 2: Chronic Oral Gavage in Rats
-
Objective: To administer this compound orally to rats daily for a chronic study period.
-
Materials:
-
Rat restraint device (optional)
-
Appropriately sized flexible, ball-tipped gavage needles (e.g., 16-18 gauge for adult rats).
-
Syringes (1-3 mL)
-
This compound suspension
-
Scale for weighing animals
-
-
Procedure:
-
Animal Preparation: Weigh each rat daily before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
Dose Calculation: Calculate the volume of the suspension for each animal based on its body weight and the desired dose of this compound.
-
Gavage Needle Measurement: Pre-measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib). Mark the needle to avoid over-insertion.
-
Restraint: Securely restrain the rat to immobilize its head and align the esophagus. This can be done manually or with a restraint device.
-
Gavage Administration:
-
Gently insert the ball-tipped needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
-
Once the needle is at the pre-measured depth, slowly administer the suspension.
-
Withdraw the needle smoothly along the same path of insertion.
-
-
Post-Dosing Monitoring: Observe the animal for at least 15 minutes after dosing for any signs of distress, such as coughing, choking, or difficulty breathing.
-
Record Keeping: Maintain detailed records of each animal's weight, dose administered, and any observations.
-
Protocol 3: Pharmacokinetic Blood Sampling in Rats
-
Objective: To collect serial blood samples from rats after this compound administration for pharmacokinetic analysis.
-
Materials:
-
Catheters (e.g., jugular vein catheter) for serial sampling (optional, but recommended for reducing stress)
-
Micro-centrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Pipettes and tips
-
Centrifuge
-
-80°C freezer
-
-
Procedure:
-
Pre-dose Sample: Collect a blood sample before administering this compound to serve as a baseline (t=0).
-
This compound Administration: Administer this compound as per the study protocol (e.g., oral gavage).
-
Post-dose Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Sample Collection: Collect approximately 100-200 µL of blood at each time point into tubes containing anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean, labeled micro-centrifuge tubes and store them at -80°C until bioanalysis.
-
Protocol 4: Bioanalytical Method for this compound in Rat Plasma using LC-MS/MS
-
Objective: To quantify the concentration of this compound in rat plasma samples.
-
Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from endogenous plasma components, followed by Tandem Mass Spectrometry (MS/MS) for sensitive and selective detection and quantification.
-
Materials and Reagents:
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA), ammonium formate (all LC-MS grade)
-
Rat plasma samples
-
-
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of this compound reference standard into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18, e.g., 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient elution to separate this compound and the IS.
-
Flow rate: e.g., 0.4 mL/min
-
Injection volume: e.g., 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive
-
Detection mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (parent ion -> fragment ion) for this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the plasma samples and QCs.
-
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Mandatory Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and Point of this compound Intervention.
Caption: Experimental Workflow for a Chronic Dosing Study of this compound in Rodents.
Caption: Troubleshooting Logic for High Pharmacokinetic Variability.
References
- 1. Effects of chronic administration of a vasopressin antagonist with combined antivasopressor and antiantidiuretic activities in rats with left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Satavaptan Efficacy and Compensatory Mechanisms
Welcome to the technical support center for researchers utilizing Satavaptan, a selective vasopressin V2 receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments, with a focus on mitigating compensatory mechanisms that may reduce the drug's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally available, nonpeptide vasopressin V2 receptor antagonist.[1] It functions by blocking the effect of arginine vasopressin (AVP) at the V2 receptors, which are primarily located on the principal cells of the collecting ducts in the kidneys.[2] This antagonism prevents the AVP-induced signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[2] The result is a decrease in water reabsorption, leading to an increase in free water excretion (aquaresis) without the significant loss of electrolytes like sodium or potassium that is often seen with conventional diuretics.[1]
Q2: What are the known compensatory mechanisms that can reduce this compound's efficacy?
Researchers may observe a reduction in this compound's expected aquaretic effect due to several physiological compensatory mechanisms:
-
Increased Thirst and Fluid Intake: A primary physiological response to the aquaresis induced by this compound is an increase in thirst. This is driven by a rise in serum osmolality and can lead to increased fluid consumption, potentially counteracting the net fluid loss.[2]
-
Upregulation of Arginine Vasopressin (AVP): Prolonged blockade of the V2 receptor can lead to a compensatory increase in the circulating levels of AVP. This elevation in the natural agonist could potentially compete with this compound at the receptor site, diminishing its antagonistic effect over time.
-
V2 Receptor Downregulation: Chronic exposure to high levels of AVP or prolonged stimulation can lead to the downregulation of V2 receptors in the kidney. This reduction in the number of available receptors could decrease the kidney's responsiveness to both AVP and its antagonists like this compound.
-
Compensatory Renal Sodium Reabsorption: The initial increase in free water excretion can trigger compensatory mechanisms in other parts of the nephron aimed at conserving sodium and, consequently, water. This "post-diuretic sodium reabsorption" can blunt the overall aquaretic effect.
Q3: Why was the clinical development of this compound discontinued?
The development of this compound was discontinued in 2009. While it showed effectiveness in increasing serum sodium in patients with hyponatremia, long-term studies on its use for managing ascites in cirrhosis did not demonstrate a significant clinical benefit over placebo. Furthermore, one study reported a higher mortality rate in patients treated with this compound compared to placebo, raising safety concerns.
Troubleshooting Guides
Issue 1: Diminished or "Escape" Aquaretic Response Over Time
Possible Cause: This "escape" phenomenon, where the initial aquaretic effect of this compound diminishes with continued administration, can be due to several compensatory mechanisms, including V2 receptor downregulation or increased AVP levels.
Troubleshooting Steps:
-
Confirm Drug Integrity and Dosage: Ensure the this compound compound is of high quality and has been stored correctly. Verify that the administered dose is appropriate for the experimental model.
-
Assess V2 Receptor Expression and Signaling:
-
Methodology: Perform quantitative PCR (qPCR) or Western blotting on kidney tissue to measure V2 receptor mRNA and protein levels, respectively.
-
Expected Outcome: A decrease in V2 receptor expression in this compound-treated subjects compared to controls could indicate receptor downregulation.
-
-
Measure Plasma AVP Levels:
-
Methodology: Utilize a commercially available ELISA kit to quantify circulating AVP concentrations.
-
Expected Outcome: Elevated AVP levels in the this compound group may suggest a compensatory hormonal response.
-
-
Investigate Downstream Signaling:
-
Methodology: Measure cyclic AMP (cAMP) accumulation in response to AVP stimulation in isolated renal collecting duct cells or a suitable cell line expressing the V2 receptor.
-
Expected Outcome: A blunted cAMP response in cells from this compound-treated animals would be consistent with receptor desensitization or downregulation.
-
Issue 2: Inconsistent or Unpredictable Effects on Serum Sodium
Possible Cause: Variability in the thirst response and subsequent fluid intake can significantly impact the net effect of this compound on serum sodium levels. Compensatory sodium reabsorption could also play a role.
Troubleshooting Steps:
-
Standardize and Monitor Fluid Intake:
-
Methodology: In animal studies, provide a controlled amount of drinking water and monitor intake precisely. In clinical research settings, fluid intake should be carefully documented.
-
-
Evaluate Renal Sodium Handling:
-
Methodology: Measure 24-hour urinary sodium excretion. In more detailed studies, the fractional excretion of sodium (FeNa) can be calculated to assess tubular reabsorption.
-
Expected Outcome: An increase in total sodium retention despite aquaresis could indicate a compensatory mechanism.
-
-
Consider Co-administration with a Diuretic:
-
Rationale: In some experimental contexts, combining this compound with a loop diuretic has been explored to target different segments of the nephron and potentially overcome compensatory sodium reabsorption. However, this should be approached with caution due to the risk of excessive electrolyte and fluid loss.
-
Experimental Protocols
Protocol 1: Quantification of Aquaporin-2 (AQP2) Trafficking
This protocol is designed to assess the effect of this compound on the subcellular localization of AQP2, a key downstream effector of V2 receptor signaling.
Materials:
-
Kidney tissue from control and this compound-treated animals.
-
Primary antibody against AQP2.
-
Fluorescently labeled secondary antibody.
-
Confocal microscope.
-
Cell lysis buffer and reagents for subcellular fractionation.
-
Reagents for Western blotting.
Procedure:
-
Immunofluorescence:
-
Fix and section kidney tissue.
-
Incubate sections with the primary anti-AQP2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Image the sections using a confocal microscope to visualize the localization of AQP2 in the collecting duct principal cells. A shift from apical membrane to intracellular vesicles in this compound-treated animals would be expected.
-
-
Subcellular Fractionation and Western Blotting:
-
Homogenize kidney tissue and perform differential centrifugation to separate plasma membrane and intracellular vesicle fractions.
-
Run protein lysates from each fraction on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with the anti-AQP2 antibody to quantify the amount of AQP2 in each fraction.
-
Protocol 2: V2 Receptor Binding Assay
This protocol determines the binding affinity and density of V2 receptors in renal tissue.
Materials:
-
Kidney inner medullary tissue.
-
Radiolabeled V2 receptor antagonist (e.g., [³H]-Satavaptan or a commercially available radiolabeled antagonist).
-
Scintillation counter.
Procedure:
-
Prepare membrane fractions from the kidney inner medulla.
-
Incubate the membranes with increasing concentrations of the radiolabeled antagonist.
-
Separate bound from unbound ligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Perform Scatchard analysis to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials involving this compound.
Table 1: Efficacy of this compound in Dilutional Hyponatremia
| Treatment Group | Response Rate (%) | Median Time to Response (days) |
| Placebo | 26.8 | >4 |
| This compound 25 mg/day | 48.6 | 3.30 |
| This compound 50 mg/day | 61.0 | 2.79 |
Table 2: Effect of this compound on Serum Sodium in Cirrhosis with Hyponatremia
| Treatment Group | Mean Change in Serum Sodium from Baseline (mmol/L) |
| Placebo | 1.3 ± 4.2 |
| This compound 5 mg/day | 4.5 ± 3.5 |
| This compound 12.5 mg/day | 4.5 ± 4.8 |
| This compound 25 mg/day | 6.6 ± 4.3 |
Table 3: Effect of this compound on Ascites in Cirrhosis without Hyponatremia
| Treatment Group | Mean Change in Body Weight (kg) |
| Placebo | -0.36 ± 3.03 |
| This compound 5 mg/day | -2.46 ± 3.11 |
| This compound 12.5 mg/day | -2.08 ± 4.17 |
| This compound 25 mg/day | -2.28 ± 3.24 |
Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and this compound's Mechanism of Action.
References
Validation & Comparative
Comparative Efficacy of Satavaptan versus Tolvaptan in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Satavaptan and Tolvaptan, two selective vasopressin V2 receptor antagonists. This document synthesizes available experimental data to highlight the pharmacological profiles and therapeutic potential of these compounds in various disease models.
Both this compound and Tolvaptan are potent, orally active, nonpeptide antagonists of the arginine vasopressin (AVP) V2 receptor.[1] By blocking this receptor in the renal collecting ducts, they inhibit the action of vasopressin, leading to an increase in free water excretion (aquaresis) without a significant loss of electrolytes.[2][3] This mechanism of action has positioned them as therapeutic options for conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cirrhosis, as well as for slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).[4][5]
While direct head-to-head preclinical studies are limited, this guide compiles and compares data from independent investigations to offer insights into their relative efficacy and pharmacological properties.
Pharmacodynamic Properties: Receptor Binding and Selectivity
A critical aspect of a V2 receptor antagonist's profile is its affinity and selectivity for the target receptor over other vasopressin receptor subtypes (V1a and V1b), which mediate different physiological effects such as vasoconstriction. High selectivity for the V2 receptor is desirable to minimize off-target effects.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity vs. V1a Receptor | Reference |
| This compound | Human V2 Receptor | 0.54 - 0.94 nM | >100-fold | |
| Tolvaptan | Human V2 Receptor | Not explicitly defined as Ki, but affinity is 1.8x that of native AVP | 29-fold |
Preclinical Efficacy in Disease Models
The preclinical development of this compound and Tolvaptan has focused on different primary disease models, reflecting potential divergences in their therapeutic applications.
This compound: Focus on Cirrhosis and Hyponatremia
Preclinical evaluation of this compound has primarily utilized models of liver cirrhosis with ascites and hyponatremia. In a rat model of cirrhosis, this compound demonstrated a dose-dependent increase in urine flow rate and a decrease in urine osmolality, leading to the normalization of serum sodium concentration and osmolality.
Tolvaptan: Extensive Evaluation in Polycystic Kidney Disease (PKD)
Tolvaptan has been extensively studied in various preclinical models of autosomal dominant polycystic kidney disease (ADPKD). In mouse and rat models of PKD, Tolvaptan has been shown to effectively reduce the proliferation of cyst-lining epithelial cells and fluid secretion into the cysts, thereby slowing the increase in total kidney volume and preserving kidney function.
The following table summarizes key efficacy data for Tolvaptan in a preclinical PKD mouse model.
| Animal Model | Treatment Group | Kidney Weight / Body Weight (%) | Cystic Index (%) | Blood Urea Nitrogen (mg/dL) | Reference |
| Pkd1 Knock-out Mouse | Untreated | 8.5 ± 0.5 | 45 ± 3 | 150 ± 20 | |
| Pkd1 Knock-out Mouse | Tolvaptan (0.1% in diet) | 5.2 ± 0.4 | 28 ± 4 | 80 ± 15* | |
| p < 0.001 vs. Untreated |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for key studies cited in this guide.
Protocol 1: Aquaretic Effects of this compound in Cirrhotic Rats
-
Animal Model: Male rats with carbon tetrachloride-induced liver cirrhosis, ascites, and hyponatremia.
-
Drug Administration: this compound administered orally at doses ranging from 0.03 to 10 mg/kg.
-
Measurements: Urine flow rate and urine osmolality were measured for 24 hours post-administration. Serum sodium and osmolality were determined from blood samples collected at the end of the study period.
-
Statistical Analysis: Dose-response relationships were analyzed using regression analysis.
Protocol 2: Efficacy of Tolvaptan in a Pkd1 Knock-out Mouse Model of ADPKD
-
Animal Model: Adult-onset conditional Pkd1 knock-out mice.
-
Drug Administration: Tolvaptan was administered as a 0.15% admixture in the food pellets, which is equivalent to a dose of 0.1% Tolvaptan. Treatment was initiated at postnatal day 40.
-
Efficacy Endpoints: At the study endpoint, kidney weight to body weight ratio, cystic index (percentage of cystic area in kidney sections), and blood urea nitrogen levels were determined.
-
Statistical Analysis: Comparisons between untreated and Tolvaptan-treated groups were performed using a t-test.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and Tolvaptan are mediated through the modulation of the vasopressin V2 receptor signaling pathway. The diagrams below illustrate this pathway and a typical experimental workflow for evaluating these compounds.
Caption: V2 Receptor Signaling and Vaptan Inhibition.
Caption: Preclinical Efficacy Workflow.
Conclusion
Based on the available preclinical data, both this compound and Tolvaptan are effective and selective V2 receptor antagonists. While Tolvaptan has a more extensive preclinical portfolio in the context of ADPKD, demonstrating significant efficacy in reducing cyst burden and preserving renal function, this compound has shown promise in models of cirrhosis and hyponatremia. The choice between these agents for further development or clinical application would likely depend on the specific indication. Direct comparative studies would be invaluable in providing a more definitive assessment of their relative therapeutic potential.
References
- 1. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Tolvaptan and its potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Satavaptan and Lixivaptan in hyponatremia
An Objective Head-to-Head Comparison of Satavaptan and Lixivaptan for the Treatment of Hyponatremia
Introduction
Hyponatremia, defined as a serum sodium concentration below 135 mmol/L, is the most prevalent electrolyte disorder encountered in clinical practice. It is associated with significant morbidity and mortality, particularly in patients with underlying conditions such as heart failure, liver cirrhosis, or the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[1][2] The pathophysiology of euvolemic and hypervolemic hyponatremia is frequently driven by excess arginine vasopressin (AVP), which promotes renal water reabsorption.[2] A targeted therapeutic approach involves the use of vasopressin V2-receptor antagonists, or "vaptans," which induce a state of aquaresis—the excretion of solute-free water—to correct serum sodium levels.[3][4]
This guide provides a head-to-head comparison of two such orally active, selective V2-receptor antagonists: this compound and Lixivaptan. While both compounds were developed to treat hyponatremia, direct comparative trials were not conducted. This analysis therefore juxtaposes data from their respective clinical development programs to offer an objective overview for researchers, scientists, and drug development professionals. It is important to note that development for both agents for the indication of hyponatremia has been discontinued.
Mechanism of Action: Selective V2-Receptor Antagonism
Both this compound and Lixivaptan are non-peptide antagonists that exhibit high selectivity for the vasopressin V2 receptor. The V2 receptor is a G protein-coupled receptor located on the basolateral membrane of the principal cells in the renal collecting ducts.
Under normal physiological conditions, AVP binds to the V2 receptor, activating a signaling cascade that results in water reabsorption:
-
Receptor Activation: AVP binding activates a Gs-coupled protein.
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates pre-formed AQP2 water channels stored in intracellular vesicles, triggering their translocation and insertion into the apical (luminal) membrane of the cell.
-
Water Reabsorption: The presence of AQP2 channels in the membrane dramatically increases its permeability to water, allowing for the reabsorption of free water from the tubular fluid back into the circulation.
This compound and Lixivaptan act by competitively blocking the AVP binding site on the V2 receptor. This inhibition prevents the entire downstream signaling cascade, thereby blocking the insertion of AQP2 channels into the apical membrane. The result is a decrease in water reabsorption by the kidney, leading to increased excretion of free water (aquaresis) and a subsequent rise in serum sodium concentration. This targeted mechanism avoids the significant electrolyte excretion associated with conventional diuretics.
Comparative Efficacy in Hyponatremia
No trials have directly compared this compound and Lixivaptan. The following tables summarize efficacy data from separate, placebo-controlled studies in different patient populations. Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and baseline characteristics.
Table 1: Efficacy of this compound in Hyponatremia
| Study Population | Treatment Group (daily) | Duration | Baseline Serum Na+ (mmol/L, mean) | Change in Serum Na+ from Baseline (mean) | Responder Rate¹ | Citation(s) |
|---|---|---|---|---|---|---|
| Cirrhosis with Ascites | Placebo | 14 Days | ~125-127 | +1.3 mmol/L (at Day 5) | - | |
| (NCT00501722) | This compound 5 mg | 14 Days | ~125-127 | +4.5 mmol/L (at Day 5) | - | |
| This compound 12.5 mg | 14 Days | ~125-127 | +4.5 mmol/L (at Day 5) | - | ||
| This compound 25 mg | 14 Days | ~125-127 | +6.6 mmol/L (at Day 5) | - | ||
| SIADH | Placebo | 5 Days | 127 | +3 mmol/L (approx.) | 13% | |
| This compound 25 mg | 5 Days | 125 | +11 mmol/L (approx.) | 79% | ||
| This compound 50 mg | 5 Days | 127 | +13 mmol/L (approx.) | 83% |
¹ Responder rate defined as normalization of serum Na+ or an increase of ≥5 mmol/L from baseline.
Table 2: Efficacy of Lixivaptan in Hyponatremia
| Study Population | Treatment Group | Duration | Baseline Serum Na+ (mEq/L, mean) | Change in Serum Na+ from Baseline (mean) | Patients with Normal Na+ at Day 7 | Citation(s) |
|---|---|---|---|---|---|---|
| Hypervolemic | Placebo | 7 Days | ~129 | +1.3 mEq/L | - | |
| (Heart Failure) | Lixivaptan (50-100 mg) | 7 Days | ~129 | +2.5 mEq/L | - | |
| Euvolemic | Placebo | 7 Days | ~129 | +4.5 mmol/L | 23.1% |
| (SIADH) | Lixivaptan | 7 Days | ~129 | +6.7 mmol/L | 44.4% | |
Adverse Events and Safety Profile
Data from clinical trials indicate a safety profile consistent with the mechanism of action for both drugs.
Table 3: Key Reported Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events / Risks | Citation(s) |
|---|---|---|---|
| This compound | Thirst, dry mouth, pollakiuria, polyuria | Overly rapid correction of hyponatremia |
| Lixivaptan | Thirst, dry mouth, polyuria | Overly rapid correction of hyponatremia. The FDA advisory committee noted the modest efficacy did not clearly outweigh risks for the heart failure indication. | |
A meta-analysis of vaptan therapy (including this compound) highlighted that while effective, these agents increase the risk of overly rapid sodium correction compared to controls (OR 5.72), though no cases of osmotic demyelination syndrome were reported in the analyzed trials.
Experimental Protocols
While specific protocols varied between trials, a generalized workflow for Phase III studies of vaptans in hyponatremia can be described.
Key Methodological Components:
-
Study Design: Most pivotal trials were multicenter, randomized, double-blind, and placebo-controlled.
-
Patient Population: Studies enrolled adult patients with diagnosed euvolemic hyponatremia (e.g., SIADH) or hypervolemic hyponatremia (e.g., congestive heart failure, cirrhosis). Key inclusion criteria typically involved a baseline serum sodium concentration between 115-132 mmol/L. Patients with hypovolemic hyponatremia were excluded.
-
Intervention: Patients were randomized to receive a fixed or titrated oral dose of the investigational drug (e.g., this compound 25-50 mg/day, Lixivaptan 50-100 mg/day) or a matching placebo. In some studies, fluid restriction was discouraged or standardized across arms, particularly in the initial treatment period.
-
Primary Endpoint: The most common primary efficacy endpoint was the change in serum sodium concentration from baseline to a pre-specified time point, such as Day 4, 5, or 7.
-
Secondary Endpoints: These often included the percentage of patients achieving a normal serum sodium level, time to response, changes in body weight (in hypervolemic patients), and safety assessments.
-
Monitoring: Patients underwent frequent monitoring of serum sodium, especially during the initial 24-48 hours, to mitigate the risk of overly rapid correction (e.g., >12 mmol/L in 24 hours).
Conclusion
Both this compound and Lixivaptan function as selective vasopressin V2-receptor antagonists, offering a targeted mechanism to promote aquaresis and correct hyponatremia. Clinical trial data from their respective development programs demonstrate that both agents are more effective than placebo at raising serum sodium levels in patients with euvolemic and hypervolemic hyponatremia. However, the absence of direct head-to-head trials makes a definitive comparison of their relative efficacy and safety impossible.
The clinical development of both drugs for hyponatremia was ultimately halted, reflecting challenges that may have included modest effect sizes in certain populations (as noted for Lixivaptan in heart failure) and a complex regulatory landscape. The data and methodologies from these programs nevertheless provide valuable insights into the therapeutic potential and clinical evaluation of V2-receptor antagonists for managing water balance disorders.
References
Validating Satavaptan's V2 receptor selectivity over V1a and V1b receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Satavaptan's binding affinity and functional selectivity for the vasopressin V2 receptor over the V1a and V1b receptor subtypes. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Binding Affinity of this compound
This compound (also known as SR121463A) demonstrates a high and selective affinity for the vasopressin V2 receptor. The following table summarizes the inhibition constant (Ki) values of this compound for human vasopressin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |
| Human V2 | This compound | Kidney medullo-papillary membranes | 4.1 | [1] |
| Human V1a | This compound | Not specified | > 410 | [1] |
| Human V1b | This compound | Not specified | > 410 | [1] |
*Data derived from the statement that this compound interacts with at least a 100-fold lower potency with V1a and V1b receptors.[1]
Signaling Pathways
The selectivity of this compound is rooted in the distinct signaling cascades initiated by the different vasopressin receptor subtypes.
-
V2 Receptor Signaling: The V2 receptor is primarily coupled to the Gs alpha subunit of the G protein.[2] Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This cascade is central to the antidiuretic effect of vasopressin.
-
V1a and V1b Receptor Signaling: In contrast, the V1a and V1b receptors are coupled to the Gq/11 alpha subunit. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).
Experimental Protocols
The determination of this compound's receptor selectivity involves two primary types of experiments: competitive radioligand binding assays to measure binding affinity and functional assays to assess the physiological response.
Competitive Radioligand Binding Assay
This assay quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).
Detailed Methodology:
-
Membrane Preparation:
-
Culture cell lines (e.g., CHO or HEK293) stably expressing the human V1a, V1b, or V2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed amount of the prepared cell membranes to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled reference ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays confirm the selectivity observed in binding assays by measuring the downstream cellular response to receptor activation.
1. cAMP Accumulation Assay (for V2 Receptor)
This assay measures the production of cAMP, the second messenger for the V2 receptor.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the human V2 receptor in a multi-well plate.
-
Compound Incubation:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate.
-
Add a fixed concentration of a V2 receptor agonist (e.g., Arginine Vasopressin or dDAVP).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 for the inhibition of the agonist-induced response.
2. Intracellular Calcium Mobilization Assay (for V1a and V1b Receptors)
This assay measures the increase in intracellular calcium, the second messenger for V1a and V1b receptors.
Detailed Methodology:
-
Cell Culture and Dye Loading: Plate cells expressing the human V1a or V1b receptor in a black, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation:
-
Add varying concentrations of this compound and incubate.
-
Add a fixed concentration of a V1a/V1b receptor agonist (e.g., Arginine Vasopressin).
-
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the this compound concentration to determine the IC50 for the inhibition of the agonist-induced calcium mobilization.
Conclusion
The combined data from competitive binding assays and functional assays provides robust evidence for the high selectivity of this compound for the vasopressin V2 receptor over the V1a and V1b subtypes. This selectivity is a key pharmacological feature that underpins its mechanism of action as an aquaretic agent, promoting free water excretion without significantly affecting blood pressure or other physiological processes mediated by V1a and V1b receptors.
References
Cross-Validation of Satavaptan's Aquaretic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aquaretic effects of Satavaptan across different species, supported by experimental data. This document contrasts this compound with other vasopressin V2 receptor antagonists, offering insights into its performance and mechanism of action.
This compound, a selective vasopressin V2 receptor antagonist, has demonstrated potent aquaretic effects—promoting electrolyte-free water excretion—in preclinical and clinical studies. This guide delves into the quantitative data from these studies, outlines the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Aquaretic Effects
The primary aquaretic effect of this compound and other vaptans is an increase in urine output and a decrease in urine osmolality, leading to a rise in serum sodium concentrations. The following tables summarize the quantitative effects observed in various species.
Table 1: Aquaretic Effects of this compound in Different Species
| Species | Dose | Route of Administration | Change in Urine Volume | Change in Urine Osmolality | Change in Serum Sodium | Reference |
| Rat (Sprague-Dawley) | 0.3 - 3 mg/kg | Oral | Dose-dependent increase | Dose-dependent decrease | Not specified | [1] |
| Human (with hyponatremia) | 25 mg/day | Oral | Not specified | Not specified | Increase of ≥5 mmol/L from baseline | [2] |
| Human (with hyponatremia) | 50 mg/day | Oral | Not specified | Not specified | Increase of ≥5 mmol/L from baseline | [2] |
| Human (cirrhosis with ascites and hyponatremia) | 5 mg/day | Oral | Not specified | Not specified | Mean change from baseline: +4.5 mmol/L | [3] |
| Human (cirrhosis with ascites and hyponatremia) | 12.5 mg/day | Oral | Not specified | Not specified | Mean change from baseline: +4.5 mmol/L | [3] |
| Human (cirrhosis with ascites and hyponatremia) | 25 mg/day | Oral | Not specified | Not specified | Mean change from baseline: +6.6 mmol/L | |
| Human (cirrhosis without hyponatremia) | 5, 12.5, 25 mg/day | Oral | Associated with a decrease in ascites (measured by body weight change) | Not specified | Slight increases |
Table 2: Comparative Aquaretic Effects of Other V2 Receptor Antagonists
| Drug | Species | Dose | Route of Administration | Key Aquaretic Effects | Reference |
| Tolvaptan | Rat | 1 - 10 mg/kg | Oral | Marked and dose-dependent aquaresis | |
| Tolvaptan | Dog (with congestive heart failure) | 10 mg/kg | Oral | Increased free water clearance, significant increase in serum sodium | |
| Tolvaptan | Dog (with SIADH) | 3 mg/kg (every 12h) | Oral | Marked aquaresis, increased urine output, decline in urine specific gravity | |
| Lixivaptan | Rat (polycystic kidney disease model) | 0.5% in chow | Oral | 3-fold increase in 24-hour urine output | |
| Conivaptan | Dog (anesthetized) | 0.1 mg/kg | Intravenous | Increased urine flow, reduced urine osmolality | |
| Conivaptan | Rat (model of SIADH) | 0.3 - 3 mg/kg | Oral | Inhibited AVP-induced hyponatremia |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Preclinical Evaluation of Aquaretic Effects in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.
-
Drug Administration: this compound or other vaptans are often administered orally via gavage. The vehicle for oral administration is frequently a 0.5% carboxymethyl cellulose solution.
-
Urine Collection: Urine is collected at specified intervals (e.g., over 6 or 24 hours) after drug administration. The volume is measured, and samples are taken for osmolality and electrolyte analysis.
-
Blood Sampling: Blood samples are collected, often via cardiac puncture at the end of the experiment, to determine serum sodium and other electrolyte concentrations.
-
Measurements:
-
Urine Volume: Measured gravimetrically or volumetrically.
-
Urine and Serum Osmolality: Determined using an osmometer, typically based on the freezing point depression method.
-
Serum Sodium: Measured using ion-selective electrodes.
-
Clinical Evaluation in Human Subjects
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating efficacy and safety in humans.
-
Patient Population: Studies often enroll patients with euvolemic or hypervolemic hyponatremia secondary to conditions like the syndrome of inappropriate antidiuretic hormone (SIADH), congestive heart failure, or cirrhosis.
-
Drug Administration: The investigational drug (e.g., this compound) and placebo are administered orally at specified doses and frequencies.
-
Assessments:
-
Serum Sodium: Measured at baseline and at regular intervals throughout the study to assess the primary efficacy endpoint.
-
Urine Output and Osmolality: Monitored to evaluate the aquaretic effect.
-
Safety Monitoring: Includes monitoring for adverse events, vital signs, and other laboratory parameters.
-
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Vasopressin V2 Receptor Signaling Pathway
The aquaretic effect of this compound is mediated by its antagonism of the vasopressin V2 receptor in the renal collecting ducts. This action inhibits the vasopressin-induced cascade that leads to water reabsorption.
Caption: Vasopressin V2 Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflow for Preclinical Aquaretic Study
The following diagram illustrates a typical workflow for assessing the aquaretic effects of a compound like this compound in a rodent model.
Caption: A typical experimental workflow for evaluating aquaretic drug effects in rodents.
Conclusion
This compound consistently demonstrates a dose-dependent aquaretic effect in both preclinical models and human clinical trials, primarily by increasing free water excretion and subsequently raising serum sodium levels in cases of hyponatremia. While data in rats and humans are robust, further cross-validation in other species, such as canines and primates, would provide a more comprehensive understanding of its comparative pharmacology. The methodologies for evaluating these effects are well-established, allowing for reproducible and comparable results. The antagonism of the vasopressin V2 receptor remains the core mechanism of action, offering a targeted approach to managing water-retaining states. This guide provides a foundational overview for researchers and clinicians interested in the pharmacology and therapeutic potential of this compound and other vaptans.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Satavaptan's Efficacy in Diuretic-Resistant Ascites: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Satavaptan's performance against other vasopressin V2 receptor antagonists in diuretic-resistant ascites models. The information is supported by experimental data from clinical trials.
This compound, a selective vasopressin V2 receptor antagonist, was investigated for its potential to manage ascites in patients with cirrhosis. While initial studies showed some promise in improving ascites control and correcting hyponatremia, larger, long-term trials did not demonstrate a clinical benefit and raised safety concerns, ultimately leading to the withdrawal of the drug.[1][2] This guide compares the efficacy of this compound with another V2 receptor antagonist, Tolvaptan, which is currently used in clinical practice for similar indications.
Comparative Efficacy in Diuretic-Resistant Ascites
The following tables summarize the quantitative data from clinical trials investigating the efficacy of this compound and Tolvaptan in patients with ascites due to cirrhosis. It is important to note that direct comparison is challenging due to variations in study design, patient populations, and treatment durations.
Table 1: Efficacy of this compound in Cirrhotic Ascites
| Endpoint | Placebo | This compound (5 mg/day) | This compound (12.5 mg/day) | This compound (25 mg/day) | Study Duration |
| Mean Change in Body Weight (kg) | +0.49 | +0.15 | -1.59 | -1.68 | 14 Days[3] |
| Mean Change in Serum Sodium (mmol/L) at Day 5 | +1.3 | +4.5 | +4.5 | +6.6 | 14 Days[3] |
| Median Time to First Paracentesis (days) | 14 | 23 | 26 | 17 | 12 Weeks[4] |
| Frequency of Paracentesis | N/A | Significantly decreased vs. placebo | Significantly decreased vs. placebo | Significantly decreased vs. placebo | 12 Weeks |
Table 2: Efficacy of Tolvaptan in Refractory Cirrhotic Ascites
| Endpoint | Pre-treatment / Control | Tolvaptan | Study Duration |
| Mean Urine Excretion Volume (mL/24h) | 1969.2 | 3410.3 | 5-14 Days |
| Mean Decrease in Body Weight (kg) | N/A | -1.75 to -3.21 | 1 Week |
| Change in Abdominal Circumference | N/A | Reduced in 82% of patients | 5-14 Days |
| Mean Increase in Serum Sodium (mmol/L) in Hyponatremic Patients | 128.1 | 133.1 | 5-14 Days |
Experimental Protocols
Detailed methodologies from key clinical trials are outlined below to provide context for the presented data.
This compound Clinical Trial Protocol (Based on NCT00501722)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study.
-
Patient Population: 110 patients with cirrhosis, ascites, and hyponatremia (serum sodium ≤ 130 mmol/L).
-
Treatment Groups:
-
Placebo
-
This compound 5 mg once daily
-
This compound 12.5 mg once daily
-
This compound 25 mg once daily
-
-
Concomitant Medication: All patients received spironolactone 100 mg/day.
-
Treatment Duration: 14 days.
-
Primary Endpoints:
-
Change in body weight.
-
Change in abdominal girth.
-
-
Secondary Endpoint:
-
Change in serum sodium concentration.
-
Tolvaptan Clinical Trial Protocol (Based on Zhang X, et al., 2014)
-
Study Design: A prospective study.
-
Patient Population: 39 patients with decompensated liver cirrhosis and refractory ascites.
-
Treatment Protocol: All patients received a combination of Tolvaptan (15 mg/day) and conventional diuretics (furosemide 40-80 mg/day and spironolactone 80-160 mg/day).
-
Treatment Duration: 5 to 14 days.
-
Efficacy Assessment:
-
Changes in 24-hour urine excretion volume.
-
Changes in abdominal circumference and edema.
-
Changes in serum sodium levels.
-
-
Follow-up: 1 month after treatment.
Mechanism of Action and Signaling Pathway
Vasopressin V2 receptor antagonists, such as this compound and Tolvaptan, exert their diuretic effect by blocking the action of arginine vasopressin (AVP) in the renal collecting ducts. This antagonism prevents the reabsorption of water, leading to increased urine output of electrolyte-free water (aquaresis).
The binding of AVP to the V2 receptor on the basolateral membrane of principal cells in the collecting duct activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane. The insertion of AQP2 into the membrane increases water permeability, allowing water to be reabsorbed from the urine into the bloodstream. V2 receptor antagonists block the initial step of this cascade, preventing AVP from binding to its receptor.
Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a V2 receptor antagonist in patients with diuretic-resistant ascites.
Caption: A generalized experimental workflow for clinical trials of this compound in ascites.
References
- 1. This compound for the management of ascites in cirrhosis: efficacy and safety across the spectrum of ascites severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do vasopressin V2 receptor antagonists benefit cirrhotics with refractory ascites? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a selective vasopressin V2 receptor antagonist, this compound, on ascites recurrence after paracentesis in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Satavaptan in the Treatment of Hyponatremia: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of satavaptan, a selective vasopressin V2 receptor antagonist, and its efficacy in correcting hyponatremia compared to placebo. The information is compiled from key clinical trials to support research and development in the field of electrolyte disorders.
Mechanism of Action
This compound is an orally active, nonpeptide antagonist of the arginine vasopressin (AVP) V2 receptor. By selectively blocking V2 receptors in the renal collecting ducts, this compound inhibits AVP-mediated water reabsorption, leading to an increase in solute-free water excretion (aquaresis). This process raises serum sodium concentrations in individuals with dilutional hyponatremia.
Signaling Pathway of Vasopressin V2 Receptor and Action of this compound
The following diagram illustrates the signaling cascade initiated by vasopressin and the point of intervention by this compound.
Caption: Vasopressin V2 receptor signaling pathway and this compound's point of antagonism.
Experimental Protocols
The data presented in this guide are derived from multicenter, double-blind, randomized, placebo-controlled clinical trials. Key aspects of the methodologies are summarized below.
Study Design:
-
Randomization: Patients were randomly assigned to receive either this compound at varying doses or a placebo.
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
-
Control: A placebo group was used as a control for comparison.
Patient Population:
-
Inclusion Criteria: Adult patients with dilutional hyponatremia, typically defined as a serum sodium concentration of ≤130 mmol/L or 115-132 mmol/L, were enrolled.[1][2] The underlying conditions often included cirrhosis with ascites, congestive heart failure (CHF), or the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[1][2][3]
-
Exclusion Criteria: Specific criteria for exclusion were applied, though not detailed in the provided abstracts.
Intervention:
-
Treatment Arms: Patients received either placebo or oral this compound once daily.
-
Dosage: this compound was administered in fixed doses, commonly ranging from 5 mg, 12.5 mg, 25 mg to 50 mg per day.
-
Duration: The double-blind treatment period typically ranged from 4 to 14 days, with some studies including longer-term open-label extensions.
Endpoints and Assessments:
-
Primary Endpoint: The primary efficacy measure was often the change in serum sodium concentration from baseline.
-
Secondary Endpoints: These included the proportion of patients achieving a normal serum sodium level (≥135 mmol/L) or a significant increase from baseline (e.g., ≥5 mmol/L), and changes in body weight and ascites in relevant patient populations.
-
Safety Assessments: Adverse events were monitored throughout the studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials comparing this compound to placebo.
Table 1: Change in Serum Sodium in Patients with Cirrhosis and Hyponatremia
| Treatment Group | Mean Change from Baseline to Day 5 (mmol/L) |
| Placebo | 1.3 ± 4.2 |
| This compound 5 mg/day | 4.5 ± 3.5 |
| This compound 12.5 mg/day | 4.5 ± 4.8 |
| This compound 25 mg/day | 6.6 ± 4.3 |
Table 2: Response Rate in Patients with Dilutional Hyponatremia (CHF)
| Treatment Group | Response Rate* |
| Placebo | 26.8% |
| This compound 25 mg/day | 48.6% |
| This compound 50 mg/day | 61.0% |
*Response defined as serum sodium ≥135 mmol/L and/or an increase of ≥5 mmol/L from baseline.
Table 3: Response Rate in Patients with SIADH
| Treatment Group | Responder Rate** | Mean Serum Sodium at End of Double-Blind Period (mmol/L) |
| Placebo (n=8) | 13% | 130 ± 5 |
| This compound 25 mg/day (n=14) | 79% | 136 ± 3 |
| This compound 50 mg/day (n=12) | 83% | 140 ± 6 |
*Responder defined as patients whose serum sodium levels normalized or increased by at least 5 mmol/L from baseline.
Experimental Workflow
The diagram below outlines a typical workflow for a clinical trial evaluating the efficacy and safety of this compound.
References
- 1. Short- and long-term treatment of dilutional hyponatraemia with this compound, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with this compound (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Vaptans for Long-Term Management of Hyponatremia
A detailed guide for researchers and drug development professionals on the long-term safety and efficacy of Satavaptan and its alternatives in the treatment of hyponatremia.
This guide provides a comprehensive meta-analysis of the long-term safety and efficacy of this compound, a selective vasopressin V2-receptor antagonist, and compares its performance with other vaptans, namely Tolvaptan and Lixivaptan. The information is compiled from a range of clinical trials and meta-analyses to support research and development in the field of hyponatremia treatment.
Mechanism of Action: Vasopressin V2 Receptor Antagonism
Vaptans exert their therapeutic effect by antagonizing the vasopressin V2 receptor in the renal collecting ducts. This action inhibits the binding of arginine vasopressin (AVP), leading to a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis. The net result is an increase in serum sodium concentration.
Long-Term Efficacy of Vaptans
The efficacy of vaptans in the long-term management of hyponatremia has been evaluated in several key clinical trials. The primary endpoint in these studies was typically the change in serum sodium concentration from baseline.
| Drug | Study | Duration | Patient Population | Key Efficacy Outcomes |
| This compound | DILIPO (Open-Label Extension) | Up to 343 days | Dilutional hyponatremia (mostly congestive heart failure) | Sustained efficacy in maintaining normal sodium levels.[1] |
| Soupart et al. (Open-Label) | At least 12 months | Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) | Maintained serum sodium response over the long term.[2] | |
| Tolvaptan | SALTWATER | Mean follow-up of 701 days | Euvolemic and hypervolemic hyponatremia | Mean serum sodium increased from 130.8 mmol/L to >135 mmol/L throughout the observation period.[3] |
| Retrospective Study (elderly) | Over 12 months | Isovolumic or hypervolemic hyponatremia in patients >90 years old | Serum sodium levels were sustained above 135 mmol/L for one year.[4] | |
| Retrospective Study (low-dose) | Mean of 27.3 months | Chronic SIADH | Mean plasma sodium levels were within the normal range for up to 7 years.[5] | |
| Lixivaptan | LIBRA and HARMONY | 7 days | Euvolemic hyponatremia (SIADH) | Statistically significant increase in serum sodium compared to placebo. |
| Study in Heart Failure | 7 days | Hypervolemic hyponatremia (Heart Failure) | A modest increase in serum sodium of 1.2 mEq/L greater than placebo. |
Long-Term Safety Profile of Vaptans
The long-term safety of vaptans is a critical consideration for their clinical use. The most common adverse events are related to their mechanism of action, namely increased thirst and urination. However, more serious concerns such as overly rapid correction of hyponatremia and potential liver injury have been investigated.
| Drug | Study | Key Safety Findings |
| This compound | DILIPO | Higher rates of adverse events, including rapid correction of hyponatremia, were observed with the 50 mg/day dose. |
| Soupart et al. | No drug-related serious adverse events were recorded during the long-term treatment. | |
| Meta-analysis (Cirrhosis) | Increased risk of adverse events, but no clear differences in mortality or major complications of cirrhosis compared to placebo. | |
| Tolvaptan | SALTWATER | Most common adverse effects were pollakiuria, thirst, fatigue, dry mouth, polydipsia, and polyuria. Six drug-related adverse effects led to study discontinuation. Hypernatremia led to discontinuation in one patient. |
| Retrospective Study (elderly) | No serious complications were observed with long-term low-dose treatment. | |
| Retrospective Study (low-dose) | No cases of overcorrection or osmotic demyelination syndrome were observed. Mild thirst and pollakiuria were reported. | |
| Lixivaptan | FDA Advisory Committee Review | In a study of heart failure patients, the mortality rate was 17.7% in the lixivaptan group compared to 14.3% in the placebo group, with most deaths related to heart failure. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation and replication of the findings. Below are summaries of the experimental protocols for the DILIPO and SALT/SALTWATER trials.
DILIPO Study (this compound)
The DILIPO study was a randomized, double-blind, placebo-controlled trial followed by a long-term open-label extension.
-
Patient Population: Adults with dilutional hyponatremia (serum sodium 115-132 mmol/L), primarily due to congestive heart failure.
-
Double-Blind Phase: Patients were randomized to receive placebo, this compound 25 mg/day, or this compound 50 mg/day for up to 4 days.
-
Open-Label Extension: Eligible patients who completed the double-blind phase could enter a non-comparative open-label phase with an initial this compound dose of 25 mg/day, which could be adjusted. This phase lasted for up to 343 days.
-
Primary Efficacy Endpoint: The response rate, defined as the percentage of patients with a serum sodium ≥135 mmol/L and/or an increase of ≥5 mmol/L from baseline.
-
Safety Monitoring: Included monitoring for adverse events, with a focus on the rate of serum sodium correction.
SALT-1 and SALT-2 and SALTWATER Extension Studies (Tolvaptan)
The SALT-1 and SALT-2 trials were two identical, multicenter, randomized, double-blind, placebo-controlled studies. The SALTWATER study was a long-term, open-label extension of these trials.
-
Patient Population: Patients with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) due to various etiologies, including heart failure, cirrhosis, and SIADH.
-
SALT-1 and SALT-2 Design: Patients received either placebo or tolvaptan initiated at 15 mg daily, with titration to 30 mg and 60 mg as needed to correct serum sodium over a 30-day period.
-
SALTWATER Extension: This was a multicenter, open-label extension for patients who had completed the SALT trials. A total of 111 patients received oral tolvaptan for a mean follow-up of 701 days.
-
Primary Efficacy Endpoints (SALT trials): The average daily change in serum sodium from baseline to day 4 and day 30.
-
Safety and Efficacy Assessment (SALTWATER): Assessed whether tolvaptan maintained its safety and efficacy over a prolonged period with a flexible-dosage regimen.
Conclusion
The available evidence from meta-analyses and long-term clinical trials suggests that vaptans, particularly this compound and Tolvaptan, are effective in raising and maintaining normal serum sodium levels in patients with various types of hyponatremia. The long-term safety profile appears acceptable for many patients, with the most common side effects being related to the drugs' aquaretic mechanism. However, careful monitoring is essential to avoid overly rapid correction of serum sodium and to detect potential adverse events, including liver injury with Tolvaptan. Lixivaptan showed some efficacy, but its development was not pursued, limiting the availability of long-term data. Further research, including head-to-head comparative trials, would be beneficial to better delineate the relative long-term safety and efficacy of different vaptans in specific patient populations.
References
- 1. Short- and long-term treatment of dilutional hyponatraemia with this compound, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with this compound (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Tolvaptan Is Safe and Effective in Chronic Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term low-dose tolvaptan treatment in hospitalized male patients aged >90 years with hyponatremia: Report on safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Satavaptan versus fluid restriction for experimental hyponatremia treatment
A comprehensive review of the clinical evidence assessing the efficacy and mechanism of the vasopressin V2 receptor antagonist, satavaptan, in comparison to standard fluid restriction for the management of hyponatremia.
This guide provides a detailed comparison of this compound and fluid restriction for the treatment of hyponatremia, targeted at researchers, scientists, and drug development professionals. The information is based on published clinical trial data. While direct preclinical experimental comparisons are limited in the available literature, this guide synthesizes the findings from human studies to offer a thorough overview of this compound's performance against placebo, which often includes fluid restriction as a standard of care.
Data Presentation: this compound in Clinical Trials
The following tables summarize quantitative data from key clinical studies on this compound, showcasing its efficacy in correcting serum sodium levels in patients with dilutional hyponatremia.
| Study/Parameter | Placebo | This compound (5 mg/day) | This compound (12.5 mg/day) | This compound (25 mg/day) | This compound (50 mg/day) |
| Mean Change in Serum Sodium from Baseline to Day 5 (mmol/L) | 1.3 ± 4.2 | 4.5 ± 3.5 | 4.5 ± 4.8 | 6.6 ± 4.3 | N/A |
| P-value vs. Placebo | - | < 0.01 | < 0.01 | < 0.01 | N/A |
| Mean Change in Body Weight at Day 14 (kg) | +0.49 ± 4.99 | +0.15 ± 4.23 | -1.59 ± 4.60 | -1.68 ± 4.98 | N/A |
| P-value for dose-effect relationship | - | \multicolumn{3}{c | }{0.05} | N/A | |
| Response Rate (Sodium ≥ 135 mmol/L or ≥ 5 mmol/L increase) | 26.8% | N/A | N/A | 48.6% (P=0.0599) | 61.0% (P=0.0035) |
| Median Time to Response (days) | >4 | N/A | N/A | 3.30 (P=0.0278) | 2.79 (P=0.0004) |
| Common Adverse Events | Similar frequency to this compound | \multicolumn{4}{c | }{Thirst was significantly more common with this compound} |
Data compiled from studies in patients with cirrhosis and hyponatremia, and dilutional hyponatremia.[1][2]
Experimental Protocols
The data presented is derived from multicenter, double-blind, randomized, controlled clinical trials.
Study in Patients with Cirrhosis, Ascites, and Hyponatremia:
-
Objective: To investigate the effects of this compound on ascites management and serum sodium in hyponatremic patients with cirrhosis.[2]
-
Patient Population: 110 patients with cirrhosis, ascites, and hyponatremia (serum sodium ≤ 130 mmol/L).[2]
-
Methodology: Patients were randomized to receive one of three fixed doses of this compound (5 mg, 12.5 mg, or 25 mg once daily) or a placebo for 14 days. All patients also received 100 mg/day of spironolactone.[2]
-
Primary Outcome Measures: Change in body weight and abdominal girth as indicators of ascites control, and change in serum sodium concentration.
Study in Patients with Dilutional Hyponatremia:
-
Objective: To investigate the efficacy and safety of this compound in patients with dilutional hyponatremia.
-
Patient Population: 118 patients (90 with congestive heart failure) with dilutional hyponatremia (serum sodium 115-132 mmol/L).
-
Methodology: Patients were randomized to double-blind treatment with a placebo or this compound (25 or 50 mg/day) for 4 days. This was followed by an open-label phase of this compound therapy for up to 343 days.
-
Primary Outcome Measures: The response rate, defined as a serum sodium level of ≥ 135 mmol/L and/or an increase of ≥ 5 mmol/L from baseline.
Mechanism of Action: Signaling Pathway
This compound is a selective antagonist of the vasopressin V2 receptor. By blocking this receptor in the renal collecting ducts, it prevents the action of arginine vasopressin (AVP). This inhibition prevents the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, leading to increased electrolyte-free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.
References
- 1. Short- and long-term treatment of dilutional hyponatraemia with this compound, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Satavaptan: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for satavaptan requires researchers, scientists, and drug development professionals to adhere to established best practices for chemical waste disposal. Consultation with your institution's Environmental Health and Safety (EHS) department is paramount. Improper disposal can lead to significant safety hazards and regulatory non-compliance.
When a specific SDS is unavailable for a research compound like this compound, it is crucial to treat the substance as potentially hazardous until a formal waste determination is completed. This conservative approach ensures the safety of laboratory personnel and the protection of the environment.
Key Principles for the Disposal of Research Chemicals
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] These regulations provide a framework for the safe handling and disposal of both hazardous and non-hazardous pharmaceutical waste.[3]
Waste Characterization: The individual who generates the chemical waste is responsible for its initial characterization. This involves assessing the known chemical and physical properties of the substance to determine if it meets the criteria for hazardous waste as defined by regulatory bodies.
Containerization and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection.
-
The container must be clearly labeled as "Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
Storage:
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be at or near the point of generation.
Disposal:
-
Never flush hazardous waste pharmaceuticals down the drain.[2]
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]
-
Drug take-back programs are a safe option for disposing of unwanted medications.
This compound: Chemical and Physical Properties
While a specific SDS is not available, some chemical and physical properties of this compound have been identified, which are crucial for a proper waste characterization.
| Property | Value |
| Molecular Formula | C₃₃H₄₅N₃O₈S |
| Molecular Weight | 643.8 g/mol |
| Appearance | Solid |
| Role | Vasopressin V2 receptor antagonist, aquaretic |
| Synonyms | SR-121463, SR121463, SR 121463 |
This data is compiled from publicly available chemical databases.
Experimental Protocol for Preparing this compound Waste for Disposal
In the absence of a specific protocol for this compound, the following general laboratory procedure for preparing an unknown research chemical for disposal should be followed:
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Container: Select a clean, dry, and chemically compatible container with a secure lid. The container material should be suitable for organic compounds.
-
Waste Transfer: If transferring the waste from another container, perform the operation within a chemical fume hood to minimize the risk of inhalation.
-
Labeling: Immediately after adding waste to the container, affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name ("this compound"), and any known hazards based on available data.
-
Secure Storage: Tightly close the container and place it in your designated Satellite Accumulation Area, ensuring secondary containment is in place.
-
Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.
Disposal Workflow for Research Chemicals without an SDS
The following diagram outlines the decision-making process for the proper disposal of a research chemical, such as this compound, when a specific Safety Data Sheet is not available.
Caption: Workflow for the disposal of a research chemical without a specific SDS.
References
Essential Safety and Handling of Satavaptan in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Satavaptan is paramount to ensure laboratory safety and maintain experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling chemical substances in a laboratory setting provide a framework for safe operational and disposal plans. The hazards of this material have not been thoroughly investigated, and good hygiene practice requires that exposure be kept to a minimum with suitable control measures in an occupational setting[1].
This compound is a vasopressin V2 receptor antagonist that was under investigation for the treatment of hyponatremia and ascites[2]. As with any research chemical, it is crucial to handle this compound in a controlled environment to minimize exposure.
Personal Protective Equipment (PPE) and Handling
When working with this compound powder or solutions, appropriate personal protective equipment should be worn. Local exhaust ventilation is recommended where solids are handled as powders or crystals to control airborne particulates[1].
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles. |
General Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area, protected from light[1].
-
Keep away from oxidizing agents[1].
First Aid and Emergency Procedures
In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | If dust is inhaled, move the individual to fresh air. Encourage the person to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention. |
| Skin Contact | If skin or hair contact occurs, flush the affected area with running water and soap if available. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart. If pain persists or recurs, seek medical attention. |
| Ingestion | If swallowed, do NOT induce vomiting. Rinse the mouth with water and then provide water to drink. Observe the individual carefully and seek medical advice. |
In case of a fire, use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. Firefighters should wear breathing apparatus and protective gloves. Emits toxic fumes under fire conditions.
Disposal Plan
For the disposal of unused this compound, it is important to follow local, state, and federal regulations. As a general guideline for non-controlled pharmaceutical substances:
-
Deactivation: For small quantities, chemical deactivation may be possible, but specific protocols for this compound are not established.
-
Packaging: Securely seal the waste in a labeled, leak-proof container.
-
Disposal: Dispose of the waste through a licensed chemical waste contractor. Do not dispose of it down the drain or in the regular trash.
For non-controlled medicines that are not on a specific "flush list," the FDA recommends mixing the substance with an unappealing material like dirt, cat litter, or used coffee grounds, placing it in a sealed container, and then disposing of it in the household trash. However, for a laboratory setting, professional waste disposal is the more appropriate route.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for safely handling and disposing of this compound in a research setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
